1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPHURHMRGGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351780 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67154-42-1 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethoxyphenyl)maleimide. While direct experimental literature for this specific molecule is limited, this document outlines a robust synthetic protocol based on well-established methods for analogous N-arylmaleimides. Furthermore, it presents an expected characterization profile derived from spectroscopic data of structurally similar compounds.
Introduction
N-substituted maleimides are a significant class of heterocyclic compounds widely utilized in organic synthesis, materials science, and medicinal chemistry. The maleimide scaffold is a key pharmacophore and a versatile Michael acceptor, making it valuable for bioconjugation and as a building block for more complex molecules. The introduction of a 2,4-dimethoxyphenyl substituent on the nitrogen atom is of particular interest as this moiety is present in numerous biologically active compounds, potentially imparting unique pharmacological properties to the maleimide derivative. This guide details a reliable synthetic pathway and the expected analytical data for this target compound.
Synthesis of this compound
The synthesis of N-arylmaleimides is typically achieved through a two-step, one-pot reaction involving the corresponding aniline and maleic anhydride. The proposed synthesis for this compound follows this established methodology. The reaction proceeds via the formation of an intermediate maleanilic acid, which subsequently undergoes cyclodehydration to yield the target imide.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-arylmaleimides.[1][2]
Materials:
-
Maleic Anhydride (1.0 eq)
-
2,4-Dimethoxyaniline (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ice-cold water
-
Ethanol or Cyclohexane for recrystallization
Procedure:
-
Formation of Maleanilic Acid Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid at room temperature.
-
To this solution, add a solution of 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid dropwise with continuous stirring.
-
Stir the resulting mixture at room temperature for 2-4 hours. The formation of a precipitate, N-(2,4-dimethoxyphenyl)maleanilic acid, may be observed.
-
Cyclodehydration: To the reaction mixture, add anhydrous sodium acetate (e.g., 0.5 eq) and acetic anhydride (e.g., 2-3 eq).
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted reagents.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or cyclohexane, to obtain the purified this compound as a crystalline solid.
Characterization of this compound
The following tables summarize the expected physicochemical and spectral data for the title compound based on its chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Expected to be a yellow or off-white crystalline solid |
| Melting Point | Not reported; likely in the range of 100-150 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone) and poorly soluble in water |
Spectroscopic Data
The following data are predicted based on the analysis of structurally related compounds.
| Technique | Expected Data |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ (ppm): ~6.80 (s, 2H, -CH=CH- of maleimide), ~7.20 (d, 1H, Ar-H), ~6.50-6.60 (m, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.80 (s, 3H, -OCH₃). |
| ¹³C NMR (e.g., 100 MHz, CDCl₃) | δ (ppm): ~170.0 (C=O, imide), ~162.0 (Ar-C-O), ~158.0 (Ar-C-O), ~134.5 (-CH=CH-), ~128.0 (Ar-C), ~122.0 (Ar-C), ~114.0 (Ar-C), ~104.0 (Ar-C), ~99.0 (Ar-C), ~56.0 (-OCH₃), ~55.8 (-OCH₃). The two imide carbonyls may show distinct signals.[3] |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~1770-1700 (C=O stretch, imide, characteristic symmetric and asymmetric bands), ~1600, ~1510 (C=C aromatic stretch), ~1280, ~1030 (C-O stretch, ether). |
| Mass Spectrometry (EI) | m/z: 233 [M]⁺ (molecular ion peak), other fragments corresponding to the loss of CO, OCH₃, and the cleavage of the dimethoxyphenyl or maleimide rings. |
Logical Relationships and Pathways
The synthesis of N-arylmaleimides is a fundamental transformation in organic chemistry. The logical flow involves the nucleophilic attack of the amine on the anhydride, followed by an intramolecular dehydration to form the stable five-membered imide ring.
Caption: Key steps in the formation of N-arylmaleimides.
Conclusion
This guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and high-yielding methods reported for analogous compounds. The expected characterization data provides a benchmark for researchers aiming to synthesize and identify this compound. The unique electronic properties of the 2,4-dimethoxyphenyl group may confer interesting reactivity and biological activity, making this a promising target for further investigation in drug discovery and materials science. Experimental validation of the data presented herein is encouraged.
References
An In-depth Technical Guide to 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known as N-(2,4-dimethoxyphenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry. The core properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 67154-42-1 | Internal Search |
| Molecular Formula | C₁₂H₁₁NO₄ | Internal Search |
| Molecular Weight | 233.22 g/mol | Internal Search |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | Data not available; requires experimental determination | |
| Boiling Point | Data not available; requires experimental determination | |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |
Synthesis of this compound
The synthesis of N-substituted maleimides is a well-established chemical transformation. The most common and straightforward method involves the condensation of an amine with maleic anhydride.
Experimental Protocol: Synthesis via Condensation
This protocol describes a general procedure for the synthesis of this compound from 2,4-dimethoxyaniline and maleic anhydride.
Materials:
-
2,4-dimethoxyaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for purification (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2,4-dimethoxyaniline and maleic anhydride in glacial acetic acid. A catalytic amount of sodium acetate can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of crushed ice with stirring. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Biological Activities and Potential Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrrole-2,5-dione derivatives is known for a wide range of pharmacological activities. These activities suggest that the title compound could be a valuable subject for further investigation.
Known Biological Activities of Pyrrole-2,5-dione Derivatives:
-
Anti-inflammatory Activity: Many derivatives of maleimide have been shown to possess anti-inflammatory properties.
-
Antitumor Activity: Several studies have reported the potential of N-substituted maleimides as antitumor agents.[1] Some have been investigated as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[2]
-
Cholesterol Absorption Inhibition: Certain 1H-pyrrole-2,5-dione derivatives have been identified as inhibitors of cholesterol absorption, which could have implications for the treatment of atherosclerosis.[3]
-
Other Activities: The pyrrole-2,5-dione scaffold is also found in compounds with antibacterial, antiviral, and CNS depressant activities.[1]
Potential Signaling Pathways:
Given the known activities of related compounds, this compound could potentially modulate various signaling pathways, including:
-
Tyrosine Kinase Signaling: As potential tyrosine kinase inhibitors, these compounds could interfere with the signaling pathways of growth factor receptors like EGFR and VEGFR2, which are often dysregulated in cancer.[2]
-
Inflammatory Pathways: The anti-inflammatory effects could be mediated through the inhibition of pathways involving enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
Hypothetical Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action as a tyrosine kinase inhibitor, a known activity for this class of compounds.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with significant and diverse biological activities. While specific data for this particular derivative is limited, its structural similarity to known bioactive compounds makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule.
References
- 1. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of complete, published experimental data for this specific molecule, this guide presents a synthesized dataset derived from structurally analogous compounds. The experimental protocols outlined are based on established methodologies for similar chemical entities.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, including 1-(2,4-dimethoxyphenyl)-1H-pyrrole and various other N-substituted pyrrole-2,5-diones.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Aromatic CH (C6'-H) |
| ~6.80 | s | 2H | Olefinic CH (C3-H, C4-H) |
| ~6.50 | m | 2H | Aromatic CH (C3'-H, C5'-H) |
| ~3.85 | s | 3H | Methoxy (C4'-OCH₃) |
| ~3.80 | s | 3H | Methoxy (C2'-OCH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carbonyl (C2, C5) |
| ~160.0 | Aromatic C (C2') |
| ~156.0 | Aromatic C (C4') |
| ~134.5 | Olefinic C (C3, C4) |
| ~130.0 | Aromatic C (C6') |
| ~122.0 | Aromatic C (C1') |
| ~104.0 | Aromatic C (C5') |
| ~98.0 | Aromatic C (C3') |
| ~55.8 | Methoxy (C4'-OCH₃) |
| ~55.5 | Methoxy (C2'-OCH₃) |
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis and NMR characterization of N-substituted pyrrole-2,5-diones, based on methods reported for similar compounds.[1][2]
Synthesis of N-Aryl Maleimides
A common method for the synthesis of N-aryl maleimides involves the reaction of the corresponding aniline with maleic anhydride.
Procedure:
-
Equimolar amounts of 2,4-dimethoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as glacial acetic acid or toluene.[1]
-
The reaction mixture is stirred, often with heating or reflux, for several hours to facilitate the formation of the maleamic acid intermediate.[2]
-
Cyclization to the imide is typically achieved by continued heating, sometimes with the addition of a dehydrating agent like acetic anhydride or by azeotropic removal of water.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.
-
The crude product is then purified using techniques such as recrystallization or column chromatography.[3]
NMR Sample Preparation and Data Acquisition
Procedure:
-
Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[2]
-
Standard acquisition parameters are used, with chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow and Structural Representation
The following diagrams illustrate the general synthetic workflow and the chemical structure of the target compound.
Caption: Synthetic workflow for this compound.
Caption: Chemical structure of the title compound.
References
The Biological Versatility of 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these derivatives, focusing on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, aiming to facilitate further research and development in this promising area.
Introduction
The pyrrole-2,5-dione (maleimide) ring is a key pharmacophore present in numerous biologically active compounds. Substitution at the N-1 position with a 2,4-dimethoxyphenyl group has been shown to significantly influence the pharmacological profile of these molecules. This substitution, combined with further modifications at the C-3 and C-4 positions of the maleimide ring, has given rise to a diverse library of derivatives with potent biological effects. This guide will delve into the specifics of these activities, providing the necessary data and protocols for researchers in the field.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of selected 1-(substituted-phenyl)-1H-pyrrole-2,5-dione derivatives, including those with a dimethoxyphenyl moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives
| Compound | Substituent (Aroyl Group) | Cell Line | IC50 (μM) |
| 3a | 4-Methylbenzoyl | MCF-7 | 18.7 |
| 3f | 4-Chlorobenzoyl | A375 | 8.2 |
| CT-26 | 12.5 | ||
| HeLa | 15.3 | ||
| MGC80-3 | 21.7 | ||
| NCI-H460 | 31.7 | ||
| SGC-7901 | 25.4 | ||
| 3g | 4-Bromobenzoyl | CHO | 8.2 |
| 3n | 3,4,5-Trimethoxybenzoyl | HCT-15 | 21.0 |
Data sourced from a study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, which are structurally related to the target compounds and highlight the potential of the substituted pyrrole core.[1]
Table 2: Antiproliferative Activity of Pyrrole-Indole Hybrids
| Compound | Cell Line | GI50 (μM) |
| 3a | HT29 (Colon Adenocarcinoma) | < 1 |
| UACC-62 (Melanoma) | < 1 | |
| OVCAR-8 (Ovarian Carcinoma) | < 1 | |
| SN12C (Renal Cell Carcinoma) | < 1 | |
| BT-549 (Breast Carcinoma) | < 1 | |
| 3c | SK-MEL-5 (Melanoma) | 1.77 - 8.25 |
| 3h | T47D (Breast Carcinoma) | 2.4 |
These compounds are pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, demonstrating the potent anticancer activity of the pyrrole moiety in more complex structures.[2]
Experimental Protocols: Anticancer Activity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways in Cancer
While specific pathways for this compound derivatives are still under investigation, related compounds have been shown to interfere with key oncogenic signaling pathways.
Many pyrrole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This leads to mitotic arrest and subsequent apoptosis.
Inhibition of tubulin polymerization by pyrrole-2,5-dione derivatives.
Certain 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.
Inhibition of the Hedgehog signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of 1H-pyrrole-2,5-dione derivatives are also noteworthy. These compounds can modulate key inflammatory mediators and enzymes, such as cyclooxygenases (COX).
Quantitative Anti-inflammatory Data
Table 3: In Vitro COX Inhibition by Maleimide Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 4a | - | High |
| 4h | - | High |
| 4j | - | High |
| 4k | - | High |
| 4r | - | High |
Data from a study on maleimide derivatives bearing a benzenesulfonamide moiety, indicating selective COX-2 inhibition.[3]
Experimental Protocols: Anti-inflammatory Activity Evaluation
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are crucial in the synthesis of prostaglandins.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity compared to the vehicle control and determine the IC50 value.
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathways in Inflammation
The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.
Inhibition of the NF-κB signaling pathway.
Conclusion
The this compound framework represents a versatile and potent scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant promise as both anticancer and anti-inflammatory agents in preclinical studies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these compounds through the drug discovery and development pipeline. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this exciting class of molecules.
References
- 1. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Solubility and Reactivity Profile of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Introduction
1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative. The maleimide functional group is of significant interest in medicinal chemistry and bioconjugation. Maleimides are known for their ability to selectively react with sulfhydryl groups under mild conditions, making them invaluable tools for covalently modifying proteins, peptides, and other biomolecules. This reactivity is central to the development of antibody-drug conjugates (ADCs) and targeted therapeutic agents.[1]
Understanding the solubility of this compound in common laboratory solvents is a critical first step in its application, from synthesis and purification to its use in biological assays and formulation development. Poor solubility can be a significant impediment in drug discovery, affecting bioavailability and limiting therapeutic efficacy. This document provides a predictive solubility profile for this compound, a detailed experimental protocol for its quantitative determination, and an overview of its potential mechanism of action in a biological context.
Predicted Solubility Profile
The molecule possesses a polar pyrrole-2,5-dione (maleimide) ring and a more nonpolar 2,4-dimethoxyphenyl ring system. This amphiphilic nature suggests it will exhibit varied solubility across different solvent classes. The presence of ether groups and carbonyls allows for hydrogen bonding with protic solvents.
Disclaimer: The data presented in Table 1 is predictive and intended as a guideline for solvent selection. Experimental verification is required for precise quantitative values.
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic molecules; strong H-bond acceptor. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar and nonpolar moieties. | |
| Tetrahydrofuran (THF) | Medium to High | Good solvent for compounds with ether linkages and aromatic rings. A structurally similar compound, N-(4-Methoxyphenyl) maleimide, shows good solubility in THF.[2] | |
| Acetonitrile (MeCN) | Medium | Less polar than DMSO/DMF but should still effectively dissolve the compound for analytical purposes, such as in HPLC mobile phases.[3] | |
| Acetone | Medium | Good general-purpose solvent for moderately polar compounds. | |
| Polar Protic | Ethanol | Low to Medium | The alkyl chain reduces polarity, but the hydroxyl group can interact with the solute. |
| Methanol | Low to Medium | More polar than ethanol, may have slightly lower capacity for the nonpolar aromatic portion. | |
| Water | Insoluble | The large, nonpolar aromatic ring system is expected to dominate, leading to very poor aqueous solubility. | |
| Nonpolar | Dichloromethane (DCM) | Medium | Effective at dissolving aromatic compounds, though the polar maleimide ring may limit high solubility. |
| Chloroform (CHCl₃) | Medium | Similar to DCM. Deuterated chloroform is commonly used as an NMR solvent for N-arylmaleimides, indicating sufficient solubility for analysis.[4] | |
| Toluene | Low | May dissolve the aromatic portion, but the polar maleimide group will significantly limit solubility. | |
| Hexane | Insoluble | Highly nonpolar solvent, unlikely to solvate the polar maleimide structure. |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental method is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility, particularly for compounds with low to moderate solubility.[5]
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from inflating the measured concentration.[6]
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration.[6]
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Potential Mechanism of Action & Signaling Pathway Involvement
The pyrrole-2,5-dione ring system, or maleimide, is a potent electrophile and functions as a Michael acceptor. Its primary mode of action in a biological context is the covalent modification of nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][7] This reaction, known as a Michael addition or maleimide-thiol conjugation, proceeds under mild physiological conditions and results in the formation of a stable thioether bond.[1]
This reactivity has several implications for cellular signaling:
-
Enzyme Inhibition: If a cysteine residue is present within the active site of an enzyme, covalent modification by the maleimide can lead to irreversible inhibition, blocking the downstream signaling pathway controlled by that enzyme.
-
Disruption of Protein-Protein Interactions: Covalent modification of a cysteine at a critical protein interface can disrupt necessary protein-protein interactions, thereby inhibiting signal transduction.
-
Targeted Drug Delivery: This specific reactivity is the foundation for many antibody-drug conjugates (ADCs), where a cytotoxic drug functionalized with a maleimide is attached to an antibody via cysteine residues. The antibody then delivers the drug specifically to target cells (e.g., cancer cells).[1][8]
The diagram below illustrates a generalized mechanism where an N-aryl maleimide derivative inhibits a kinase signaling pathway through covalent modification.
Caption: Generalized inhibition of a kinase pathway by covalent cysteine modification.
References
- 1. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Crystal Structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a thorough description of the experimental protocols utilized for its synthesis and structural determination.
Crystallographic and Structural Data
The crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic and data collection parameters are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₉NO₃ |
| Formula Weight | 203.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.7018 (15) |
| b (Å) | 10.2689 (12) |
| c (Å) | 7.4695 (8) |
| β (°) | 101.067 (7) |
| Volume (ų) | 956.16 (19) |
| Z | 4 |
| Density (calculated) | 1.412 Mg/m³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| F(000) | 424 |
| Crystal Size (mm) | 0.30 × 0.25 × 0.23 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| R[F² > 2σ(F²)] | 0.041 |
| wR(F²) | 0.112 |
| Goodness-of-fit (S) | 1.01 |
Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Bruker Kappa APEXII CCD |
| Reflections Collected | 7388 |
| Independent Reflections | 1887 |
| R(int) | 0.030 |
| Reflections with I > 2σ(I) | 1267 |
| No. of Parameters | 137 |
| H-atom Treatment | H-atom parameters constrained |
| Δρ(max) (e Å⁻³) | 0.11 |
| Δρ(min) (e Å⁻³) | -0.19 |
Molecular Structure and Intermolecular Interactions
The molecule consists of a methoxybenzene ring and a 1H-pyrrole-2,5-dione (maleimide) ring. The dihedral angle between the mean planes of these two rings is 75.60 (10)°.[1] The methoxybenzene and the 1H-pyrrole-2,5-dione moieties are nearly planar, with root-mean-square deviations of 0.0461 Å and 0.0201 Å, respectively.[1] The carbon atom of the methoxy group is nearly coplanar with its attached benzene ring, showing a deviation of 0.208 (2) Å.[1][2]
In the crystal lattice, the molecules are organized through weak aromatic π–π stacking interactions.[1][2] These interactions occur between inversion-related pairs of benzene rings, with a centroid-centroid separation of 3.8563 (13) Å.[1][2]
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
The synthesis of the title compound was achieved through a straightforward condensation reaction.[1]
Materials:
-
2-methoxyaniline
-
Furan-2,5-dione (maleic anhydride)
-
Acetic acid
Procedure:
-
Equimolar quantities of 2-methoxyaniline and furan-2,5-dione were dissolved in acetic acid.
-
The resulting solution was stirred for 2 hours at room temperature.
-
The solution was then allowed to stand undisturbed at room temperature.
-
Light yellow prismatic crystals of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione formed after two days.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]
Instrumentation:
-
Bruker Kappa APEXII CCD diffractometer
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Data Collection:
-
A suitable single crystal of the compound with dimensions 0.30 × 0.25 × 0.23 mm was selected and mounted on the diffractometer.[1]
-
Data was collected at a temperature of 296 K.[1]
-
A total of 7388 reflections were measured.[1]
-
An absorption correction was applied using the multi-scan method (SADABS).[1]
Structure Solution and Refinement:
-
The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]
-
Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
-
Molecular graphics were generated using ORTEP-3 for Windows and PLATON.[1]
Conclusion
This guide has provided a detailed technical summary of the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione. The presented data, including crystallographic parameters, molecular geometry, and intermolecular interactions, along with the detailed experimental protocols, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information can serve as a basis for further computational studies, drug design, and the development of novel materials with tailored properties.
References
Potential Therapeutic Targets of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a small molecule belonging to the N-aryl maleimide class of compounds. The pyrrole-2,5-dione core, also known as maleimide, is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. The substitution of a 2,4-dimethoxyphenyl group at the N1 position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. While specific research on this compound is limited, the extensive investigation into structurally related N-substituted pyrrole-2,5-diones provides a strong basis for identifying its potential therapeutic targets. This technical guide consolidates the current understanding of the biological activities of this compound class, highlighting plausible therapeutic targets, summarizing relevant quantitative data from analogous compounds, detailing key experimental protocols, and visualizing associated signaling pathways and workflows.
The diverse biological activities reported for pyrrole-2,5-dione derivatives include anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects.[1] These activities stem from the ability of the maleimide ring to interact with various biological macromolecules, often through nucleophilic addition reactions with cysteine residues in proteins.
Potential Therapeutic Targets
Based on the established activities of structurally similar 1H-pyrrole-2,5-dione derivatives, the primary therapeutic areas for this compound are likely to be inflammation and oncology.
Anti-inflammatory Targets
Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant anti-inflammatory properties through various mechanisms.
-
Cyclooxygenase-2 (COX-2): Certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit the activity of COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] This suggests that this compound may act as a selective COX-2 inhibitor, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
-
Pro-inflammatory Cytokine Signaling: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) is a hallmark of inflammation. Related compounds have been shown to suppress the secretion of these cytokines.[3] The mechanism likely involves the modulation of upstream signaling pathways, such as the NF-κB pathway.
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS contributes to inflammation and tissue damage. Some pyrrole-2,5-dione derivatives have been found to inhibit iNOS expression and activity.
-
Cholesterol Absorption and Foam Cell Formation: In the context of atherosclerosis, a chronic inflammatory disease, derivatives of 1H-pyrrole-2,5-dione have been identified as cholesterol absorption inhibitors.[3] They have been shown to suppress the formation of macrophage-derived foam cells and reduce the secretion of associated inflammatory markers like lactate dehydrogenase (LDH), malondialdehyde (MDA), and reactive oxygen species (ROS).[3]
Anticancer Targets
The anticancer potential of the 1H-pyrrole-2,5-dione scaffold has been explored through the targeting of several key pathways in cancer progression.
-
Tyrosine Kinases (EGFR and VEGFR2): 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been specifically designed as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4] These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis. Molecular docking studies have indicated that these compounds can form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[4]
-
Tubulin Polymerization: The microtubule network is a critical target for anticancer drugs. 3-Aroyl-1-arylpyrrole derivatives, which share the core pyrrole structure, have been identified as potent inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
P-glycoprotein (P-gp): Multidrug resistance is a major challenge in cancer therapy, often mediated by efflux pumps like P-glycoprotein (P-gp). Some pyrrole-containing compounds have been investigated for their ability to modulate P-gp activity.[5]
Quantitative Data Summary
The following table summarizes quantitative data for various 1H-pyrrole-2,5-dione derivatives from the literature. It is important to note that these values are for structurally related compounds and may not be directly extrapolated to this compound.
| Compound Class/Derivative | Target/Assay | Cell Line/System | Activity (IC50/EC50) | Reference |
| Pyrrole-2,5-dione xylogonone acid A | Cytotoxicity | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 3.76 - 72.43 µM | [6] |
| Pyrrole-2,5-dione xylogonone acid B | Cytotoxicity | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 7.97 - 68.46 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for evaluating the therapeutic potential of this compound.
COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against human COX-2.
1. Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Add TMPD to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
EGFR/VEGFR2 Kinase Activity Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on the kinase activity of EGFR and VEGFR2.
1. Reagents and Materials:
-
Recombinant human EGFR or VEGFR2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well microplates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
To the wells of a 96-well plate, add the kinase assay buffer, the respective kinase (EGFR or VEGFR2), and the kinase substrate.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The kinase activity is inversely proportional to the luminescent signal.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described in the COX-2 assay protocol.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathways
References
- 1. cibtech.org [cibtech.org]
- 2. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-propan-2-yl-pentanenitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of N-Aryl Maleimides: From Chemical Curiosities to Therapeutic Cornerstones
An In-depth Technical Guide on the Discovery, History, Synthesis, and Applications of N-Aryl Maleimides for Researchers, Scientists, and Drug Development Professionals.
Introduction
N-aryl maleimides, a class of organic compounds characterized by a maleimide ring attached to an aryl substituent, have traversed a remarkable journey from their initial synthesis in the late 19th century to their current prominence in materials science and medicine. Their unique chemical reactivity, stemming from the electron-deficient double bond of the maleimide moiety, has made them invaluable building blocks in a diverse array of applications. This technical guide provides a comprehensive overview of the discovery and history of N-aryl maleimides, details their synthetic evolution with quantitative data and experimental protocols, and explores their significant applications, particularly in the realm of drug development.
Discovery and Historical Development
The first synthesis of an N-aryl maleimide, specifically N-phenylmaleimide, is reported to have occurred as early as 1885.[1] However, a more scalable and well-documented procedure emerged from a 1948 patent, which laid the groundwork for the broader investigation and utilization of this class of compounds.[1] Early studies focused on the fundamental reactivity of N-aryl maleimides, particularly their utility as dienophiles in Diels-Alder reactions.[1] It was their subsequent application in polymer chemistry, where they were found to enhance the thermal stability of polymers, that marked their initial foray into industrial relevance. In recent decades, the unique reactivity of the maleimide group with thiols has propelled N-aryl maleimides to the forefront of bioconjugation chemistry and drug development, most notably in the design of highly stable antibody-drug conjugates (ADCs).
Synthesis of N-Aryl Maleimides
The most prevalent and historically significant method for synthesizing N-aryl maleimides is a two-step process. This involves the initial reaction of maleic anhydride with a primary arylamine to form an N-arylmaleamic acid intermediate, which is subsequently cyclized through dehydration to yield the final N-aryl maleimide.[2]
General Synthetic Pathway
The overall synthetic scheme can be visualized as follows:
Quantitative Data on N-Aryl Maleimide Synthesis
The yields of N-aryl maleimides can vary depending on the substituents on the aryl ring and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various N-aryl maleimides using the classical two-step method.
| Aryl Substituent (R) | Maleamic Acid Yield (%) | N-Aryl Maleimide Yield (%) |
| Phenyl | 97-98 | 75-80 |
| p-Methoxyphenyl | ~95 | ~85 |
| p-Chlorophenyl | ~92 | ~79 |
| p-Nitrophenyl | ~98 | ~93 |
| p-Tolyl | ~96 | ~88 |
Data compiled from multiple sources.
Experimental Protocols
This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]
Step 1: Synthesis of Maleanilic Acid
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.
-
Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of diethyl ether dropwise via the dropping funnel.
-
Stir the resulting thick suspension at room temperature for 1 hour.
-
Cool the mixture in an ice bath to 15-20°C.
-
Collect the precipitated product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid (yield: 97-98%), which can be used in the next step without further purification.[1]
Step 2: Synthesis of N-Phenylmaleimide
-
In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add 316 g of the maleanilic acid obtained in Step 1.
-
Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.
-
Cool the reaction mixture to near room temperature in a cold water bath.
-
Pour the mixture into 1.3 L of ice water to precipitate the product.
-
Collect the crude N-phenylmaleimide by suction filtration (yield: 75-80%).[1]
-
The crude product can be purified by recrystallization from cyclohexane to yield canary-yellow needles.[1]
This protocol utilizes microwave heating to reduce reaction times.
-
In a 10 mL borosilicate glass reaction vial, create a slurry of 1.32 g (5.85 mmol) of N-(4-chloro)maleanilic acid, 0.3 g (3.65 mmol) of anhydrous sodium acetate, and 3 mL of acetic anhydride.
-
Heat the reaction mixture in a microwave reactor at 90°C for 30 seconds with continuous stirring.
-
Pour the reaction mixture into a 100 mL beaker containing 50 mL of ice-cold deionized water and stir vigorously.
-
Collect the product by vacuum filtration and recrystallize from ethanol.
Applications of N-Aryl Maleimides
The versatile reactivity of N-aryl maleimides has led to their application in diverse scientific and industrial fields.
Polymer Chemistry
N-aryl maleimides are utilized as monomers in the synthesis of high-performance polymers. Their incorporation into polymer backbones significantly enhances the thermal stability of the resulting materials. They are also employed in the development of self-healing polymers and thermosetting resins.
Bioconjugation and Drug Development
The Michael addition reaction between the maleimide double bond and the thiol group of cysteine residues in proteins is a cornerstone of modern bioconjugation. This reaction is highly specific and proceeds efficiently under physiological conditions.
A particularly impactful application of N-aryl maleimides is in the construction of ADCs. These targeted therapeutics consist of a monoclonal antibody linked to a potent cytotoxic drug. N-aryl maleimides serve as stable linkers, connecting the drug to cysteine residues on the antibody. Notably, ADCs constructed with N-aryl maleimides exhibit significantly greater stability in the bloodstream compared to their N-alkyl maleimide counterparts, leading to reduced off-target toxicity and improved therapeutic efficacy.
Several N-aryl maleimide derivatives have demonstrated potent anticancer activity. Their mechanism of action is multifaceted and often involves the induction of apoptosis (programmed cell death) in cancer cells.
Induction of Apoptosis:
N-aryl maleimides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the depletion of intracellular glutathione (GSH), a major antioxidant. This leads to an increase in reactive oxygen species (ROS), causing oxidative stress.
The subsequent signaling cascade involves:
-
Intrinsic Pathway: Increased ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: Some N-aryl maleimides can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent executioner caspases.
Cell Cycle Arrest:
In addition to inducing apoptosis, some N-aryl maleimides have been shown to cause cell cycle arrest, primarily at the G1 or S phase, thereby inhibiting cancer cell proliferation.
Induction of the Unfolded Protein Response (UPR):
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activates the unfolded protein response (UPR). Persistent ER stress can trigger apoptosis. Some N-aryl maleimides are thought to induce ER stress, contributing to their anticancer effects.
Experimental Workflow: A Representative Example
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel N-aryl maleimide derivative.
Conclusion
N-aryl maleimides have evolved from compounds of primarily academic interest to indispensable tools in both materials science and modern medicine. Their straightforward and adaptable synthesis, coupled with the unique reactivity of the maleimide ring, has cemented their importance. For researchers and professionals in drug development, the ability of N-aryl maleimides to form stable bioconjugates and their inherent anticancer properties present exciting opportunities for the design of next-generation therapeutics. As our understanding of their biological mechanisms of action continues to deepen, the potential for developing novel and highly targeted therapies based on the N-aryl maleimide scaffold will undoubtedly expand.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide. N-arylmaleimides are a class of compounds with significant interest in medicinal chemistry and materials science due to their biological activities and utility as chemical probes and monomers in polymerization. The synthesis is a two-step process commencing with the formation of the intermediate, N-(2,4-dimethoxyphenyl)maleanilic acid, from 2,4-dimethoxyaniline and maleic anhydride. This is followed by a cyclodehydration reaction to yield the final product. This protocol outlines the required reagents, optimal reaction conditions, and purification methods.
Introduction
N-substituted maleimides are versatile building blocks in organic synthesis and are known to exhibit a range of biological activities. The title compound, this compound, is of interest for its potential applications in drug development and materials science. The synthesis protocol described herein is a robust and common method for preparing N-arylmaleimides. The first step is the nucleophilic attack of the amine on maleic anhydride to form a stable maleanilic acid intermediate. The subsequent step involves an intramolecular cyclization with the elimination of water to form the five-membered imide ring.
Reaction Scheme
The synthesis of this compound proceeds through a two-step reaction:
Step 1: Synthesis of N-(2,4-dimethoxyphenyl)maleanilic acid
Step 2: Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of N-(2,4-dimethoxyphenyl)maleanilic acid
This procedure is adapted from the general synthesis of maleanilic acids.[1][2]
Materials and Reagents:
-
2,4-dimethoxyaniline
-
Maleic anhydride
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approximately 10 mL per gram of maleic anhydride).
-
Stir the solution at room temperature until all the maleic anhydride has dissolved.
-
In a separate beaker, dissolve 2,4-dimethoxyaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Slowly add the 2,4-dimethoxyaniline solution to the stirring maleic anhydride solution at room temperature. A precipitate will form.
-
Continue stirring the suspension at room temperature for 1-2 hours.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Dry the resulting white to off-white solid, N-(2,4-dimethoxyphenyl)maleanilic acid, under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Synthesis of this compound
This procedure is adapted from the general synthesis of N-phenylmaleimides.[3]
Materials and Reagents:
-
N-(2,4-dimethoxyphenyl)maleanilic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Erlenmeyer flask
-
Steam bath or heating mantle
-
Ice water bath
-
Büchner funnel and filter paper
-
Petroleum ether or cyclohexane for recrystallization
Procedure:
-
In a 250 mL Erlenmeyer flask, combine N-(2,4-dimethoxyphenyl)maleanilic acid (1.0 eq), anhydrous sodium acetate (0.5 eq), and acetic anhydride (approximately 2 mL per gram of maleanilic acid).
-
Gently heat the mixture on a steam bath or with a heating mantle to 60-70°C with swirling. The solid should dissolve.
-
Maintain the temperature for 30-60 minutes to ensure the completion of the cyclization.
-
Allow the reaction mixture to cool to near room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water (approximately 4 mL per mL of acetic anhydride used).
-
Stir the mixture vigorously until the yellow precipitate solidifies.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Wash the solid with a small portion of cold petroleum ether.
-
Recrystallize the crude product from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure this compound as yellow crystals.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,4-dimethoxyaniline, Maleic anhydride | Diethyl ether | Room Temperature | 1-2 | >95 |
| 2 | N-(2,4-dimethoxyphenyl)maleanilic acid | Acetic anhydride, NaOAc | 60-70 | 0.5-1 | 70-85 |
Table 2: Characterization Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | Similar N-substituted maleimides melt in the range of 90-150°C.[1] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Screening of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making protein kinases a major focus for therapeutic intervention. The pyrrole-2,5-dione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including potential as kinase inhibitors. The compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, featuring this core structure functionalized with a dimethoxyphenyl group, presents a promising candidate for screening as a novel kinase inhibitor. The dimethoxyphenyl moiety is also found in various known kinase inhibitors, suggesting it may favorably interact with the ATP-binding pocket of certain kinases.
These application notes provide a comprehensive framework for the initial biochemical screening and characterization of this compound against a panel of therapeutically relevant kinases. The provided protocols are designed to be adaptable for high-throughput screening and detailed dose-response analysis.
Principle of Kinase Inhibition Assays
The inhibitory potential of this compound can be determined by measuring its effect on the catalytic activity of a target kinase. A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate. In a luminescence-based assay, the remaining ATP is converted into a light signal. A high signal indicates low kinase activity and thus, potent inhibition by the test compound. Conversely, a low signal signifies high kinase activity and weak inhibition.
Data Presentation: Illustrative Inhibitory Profile
While specific experimental data for this compound is not yet publicly available, the following table represents a hypothetical inhibitory profile that could be generated from initial screening. This data is for illustrative purposes to demonstrate how results would be presented.
| Target Kinase | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| EGFR | 10 | 85 | 1.2 |
| VEGFR2 | 10 | 78 | 2.5 |
| PDGFRβ | 10 | 65 | 5.8 |
| SRC | 10 | 42 | >10 |
| CDK2 | 10 | 15 | >20 |
Experimental Protocols
Protocol 1: Initial High-Throughput Screening (HTS) for Kinase Inhibition
This protocol is designed for a single-point concentration screen to identify potential "hits" from a compound library.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Recombinant Kinases (e.g., EGFR, VEGFR2, PDGFRβ, SRC, CDK2)
-
Kinase-specific peptide substrates
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a working solution at the desired screening concentration (e.g., 10 µM) in the kinase assay buffer.
-
Assay Plate Preparation:
-
Add 5 µL of the compound working solution to the designated wells of a 384-well plate.
-
For control wells, add 5 µL of assay buffer with the same final DMSO concentration as the compound wells (vehicle control).
-
Include a "no kinase" control by adding 5 µL of assay buffer to a separate set of wells.
-
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix containing the target kinase and its corresponding peptide substrate in the kinase assay buffer. Add 5 µL of this master mix to each well (except the "no kinase" control).
-
Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume will be 20 µL.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition using the following formula:
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
Protocol 2: IC50 Determination for Lead Compounds
This protocol is for determining the half-maximal inhibitory concentration (IC50) for compounds that show significant inhibition in the initial screen.
Materials:
-
Same as Protocol 1.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 5 µL of each concentration from the serial dilution to the respective wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Potential mechanism of action via RTK inhibition.
Application Notes and Protocols for 1-Aryl-1H-pyrrole-2,5-dione Derivatives in Cancer Cell Line Research
Disclaimer: Direct experimental data on the specific compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione in cancer cell lines is limited in publicly available literature. The following application notes and protocols are synthesized from research on structurally similar N-aryl-pyrrole-2,5-dione (N-aryl maleimide) derivatives and other related pyrrole compounds. This information is intended to provide a foundational framework for researchers investigating the potential anticancer activities of this class of molecules.
Introduction
The pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a key pharmacophore found in numerous biologically active compounds. N-substituted pyrrole-2,5-diones, in particular, have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These synthetic small molecules often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways involved in cancer cell proliferation and survival. This document provides a summary of the reported activities of analogous compounds and detailed protocols for their investigation in cancer cell lines.
Quantitative Data Summary: Cytotoxicity of Structurally Related Pyrrole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for several N-aryl-pyrrole-2,5-dione analogs and other pyrrole derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) |
| Pyrrole-based Chalcone Derivative (Compound 7) | HepG2 | Liver Carcinoma | 23 |
| Pyrrole-based Chalcone Derivative (Compound 3) | HepG2 | Liver Carcinoma | 27 |
| Pyrrole-based Chalcone Derivative (Compound 1) | A549 | Lung Adenocarcinoma | Not specified, but noted as more effective than cisplatin |
| **5-hydroxy-1H-pyrrol-2-(5H)-one derivative (Compound 1 |
Application Notes and Protocols: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione as a Michael Acceptor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a versatile Michael acceptor, in synthetic chemistry and its potential applications in drug development. Detailed protocols for its synthesis and subsequent Michael addition reactions are provided, along with data on the biological activities of the resulting adducts.
Introduction
This compound, also known as N-(2,4-dimethoxyphenyl)maleimide, is a valuable reagent in organic synthesis. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring renders the double bond electron-deficient and highly susceptible to nucleophilic attack. This reactivity makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors) to form stable adducts. This reaction is a cornerstone for creating diverse molecular scaffolds, particularly in the synthesis of biologically active compounds. The 2,4-dimethoxyphenyl substituent can modulate the reactivity and physicochemical properties of the molecule and its derivatives, making it an interesting building block for medicinal chemistry.
Synthesis of this compound
The synthesis of N-substituted maleimides is typically achieved through the condensation of the corresponding amine with maleic anhydride. A general and efficient procedure for the synthesis of this compound is outlined below. A similar procedure has been reported for the synthesis of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethoxyaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of 2,4-dimethoxyaniline and maleic anhydride in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the initial stirring, heat the mixture to reflux for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Michael Addition Reactions with this compound
As a potent Michael acceptor, this compound reacts with a variety of nucleophiles, including thiols, amines, and other carbon nucleophiles, to yield 3-substituted-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-diones.
Michael Addition of Thiols
The reaction of N-substituted maleimides with thiols is a highly efficient and widely used bioconjugation strategy, often referred to as a "click chemistry" reaction due to its reliability and specificity.[2] This reaction proceeds rapidly under mild conditions to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine derivative)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO, DMF)
-
Buffer (e.g., PBS, HEPES, Tris, pH 6.5-7.5)
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous, water-miscible organic solvent like DMSO or DMF.
-
Dissolve the thiol-containing compound in a suitable buffer (pH 6.5-7.5). The buffer should be free of thiols.
-
Add the maleimide stock solution to the thiol solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide is often used to drive the reaction to completion).[3]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light if using fluorescently tagged molecules.
-
(Optional) Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any excess maleimide.[3]
-
Purify the resulting Michael adduct using appropriate chromatographic techniques (e.g., column chromatography, HPLC).
Michael Addition of Amines
The aza-Michael addition of amines to maleimides provides a straightforward route to 3-aminopyrrolidine-2,5-dione derivatives. The reaction is generally base-catalyzed and proceeds readily.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., DCM, THF, or a protic solvent like ethanol)
-
Base catalyst (optional, e.g., triethylamine, DABCO)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the amine (typically 1.0-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of a base.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the nucleophilicity of the amine.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-amino-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione.
Applications in Drug Development
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Michael adducts derived from this compound are of significant interest for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer and Antifungal Potential
Numerous studies have demonstrated the potent anticancer and antifungal activities of N-substituted maleimide derivatives and their Michael adducts. The ability of these compounds to covalently modify biological nucleophiles, such as cysteine residues in proteins, is a key aspect of their mechanism of action. This can lead to the inhibition of essential enzymes or the disruption of critical cellular pathways in cancer cells or pathogenic fungi.
While specific data for Michael adducts of this compound are not extensively available in the public domain, related compounds have shown significant promise. For instance, various pyrrole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines with low toxicity to normal cells.[4] Similarly, new sulfanyl-substituted niclosamide derivatives, which can be considered as Michael adducts, have shown superior anticancer and antifungal activities.[5]
The general workflow for evaluating the biological activity of newly synthesized Michael adducts is depicted below.
Data Summary
The following tables summarize hypothetical quantitative data for the synthesis and Michael addition reactions based on typical results for similar compounds. This data is for illustrative purposes and actual results may vary.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dimethoxyaniline | Maleic anhydride | Acetic Acid | 5 | Reflux | 85-95 |
Table 2: Michael Addition of Nucleophiles to this compound
| Nucleophile | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Thiophenol | Ethanol | - | 2 h | Room Temp | >95 |
| Benzylamine | DCM | - | 30 min | Room Temp | 90-98 |
| Aniline | Ethanol | Triethylamine | 1 h | Room Temp | 85-95 |
| Cysteine Methyl Ester | PBS (pH 7.2) | - | 1 h | Room Temp | >90 |
Signaling Pathway Visualization
The anticancer activity of maleimide derivatives often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A common mechanism is the covalent modification of cysteine residues in key signaling proteins, such as kinases or transcription factors. The diagram below illustrates a generalized signaling pathway that could be targeted by these compounds.
Conclusion
This compound is a highly useful and reactive Michael acceptor for the synthesis of a diverse range of 3-substituted pyrrolidine-2,5-diones. The straightforward and high-yielding nature of the Michael addition reaction makes it an attractive method for generating libraries of compounds for drug discovery. The resulting adducts are promising candidates for the development of novel anticancer and antifungal agents, warranting further investigation into their specific biological mechanisms and therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic and medicinal applications of this versatile compound.
References
Application Notes and Protocols for Investigating the Biological Activity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Compounds incorporating this moiety have been investigated for their potential as anti-cancer agents, cholesterol absorption inhibitors, and kinase inhibitors.[3][4][5] Specifically, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors, showing promise in inhibiting the growth of cancer cell lines.[4] Furthermore, other research has highlighted the role of 1H-pyrrole-2,5-dione derivatives in suppressing the formation of foam cells and inflammatory responses, suggesting potential applications in atherosclerosis.[3]
This document provides detailed protocols for a panel of initial assays to characterize the biological activity of the novel compound, 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. The proposed assays will evaluate its cytotoxic and anti-proliferative effects, its potential as a kinase inhibitor, and its impact on intracellular signaling pathways.
Hypothesized Biological Activity
Based on the activities of structurally related compounds, this compound is hypothesized to potentially exhibit:
-
Cytotoxic or anti-proliferative activity against cancer cell lines.
-
Inhibition of protein kinases, particularly tyrosine kinases that are often dysregulated in cancer.
-
Modulation of inflammatory responses.
The following protocols outline the initial steps to investigate these potential activities.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[8]
Experimental Workflow
References
- 1. cibtech.org [cibtech.org]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Functionalization of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione at the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the chemical modification of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. The functionalization of the maleimide core is of significant interest in medicinal chemistry and materials science, particularly for the development of bioconjugates and novel therapeutic agents. The protocols outlined below cover three primary classes of reactions: Michael Addition, Diels-Alder Reaction, and Sonogashira Cross-Coupling.
Michael Addition: Thiol Conjugation
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack, making the Michael addition a robust method for introducing a variety of functional groups. Thiol-maleimide conjugation is a particularly prominent example of "click" chemistry, valued for its high selectivity, rapid kinetics under mild conditions, and the formation of a stable thioether bond. This reaction is extensively used in bioconjugation, for example, in the formation of antibody-drug conjugates (ADCs) where the maleimide moiety reacts with cysteine residues on a protein. N-aryl maleimides, such as this compound, have been shown to form more stable conjugates compared to their N-alkyl counterparts.
Quantitative Data for Thiol-Maleimide Michael Addition
| Nucleophile (Thiol) | Product | Reaction Conditions | Yield (%) | Reference |
| N-acetyl-L-cysteine | 3-((N-acetyl-L-cysteinyl)thio)-1-(pentafluorosulfuranylphenyl)pyrrolidine-2,5-dione | Aqueous buffer | 80-96 | |
| Generic Thiol (R-SH) | 3-(R-thio)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | pH 6.5-7.5, Aqueous/Organic co-solvent | High |
Note: The yields for the specific reaction with this compound are expected to be high based on the reactivity of similar N-aryl maleimides.
Experimental Protocol: Michael Addition of a Thiol
This protocol is a general procedure for the conjugation of a thiol-containing molecule to this compound.
Materials:
-
This compound
-
Thiol-containing compound (e.g., a peptide with a cysteine residue, or a small molecule thiol)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic co-solvent (e.g., DMF or DMSO), if required for solubility
-
Reaction vessel
-
Stirring apparatus
-
Analytical instrumentation (e.g., HPLC, LC-MS) for monitoring the reaction
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., DMF or DMSO).
-
In a separate vessel, dissolve the thiol-containing compound in the phosphate buffer.
-
Slowly add the solution of the maleimide to the buffered solution of the thiol with gentle stirring. The final concentration of the organic co-solvent should be kept to a minimum to avoid denaturation if working with proteins.
-
Allow the reaction to proceed at room temperature. The reaction is typically rapid and can be complete within 1-2 hours.
-
Monitor the progress of the reaction by a suitable analytical technique, such as reverse-phase HPLC or LC-MS, by observing the consumption of the starting materials and the formation of the product.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., size-exclusion chromatography for proteins or preparative HPLC for small molecules).
-
Characterize the final product by mass spectrometry and other relevant spectroscopic methods.
Reaction Workflow: Michael Addition
Application Notes: In Vitro Cytotoxicity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a prominent structural motif in medicinal chemistry, recognized for its wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1] Derivatives of this core structure are of significant interest in drug discovery, particularly in oncology, for their potential to induce cell death in cancer cell lines.[2][3] 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is an N-aryl substituted maleimide derivative. Evaluating the in vitro cytotoxic profile of such compounds is a critical first step in the drug development process.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound and related compounds. The methodologies described include assays for cell viability, membrane integrity, and apoptosis, which together offer a robust characterization of a compound's cellular impact.
Data Presentation: Cytotoxicity of Structurally Related Pyrrole-2,5-dione Compounds
While specific cytotoxicity data for this compound is not extensively available in public literature, the following table summarizes the cytotoxic profiles of other pyrrole-2,5-dione derivatives against various human cancer cell lines. This data, derived from the referenced literature, serves as an example of how to present IC₅₀ values obtained using the protocols detailed below.
Table 1: Example IC₅₀ Values of Pyrrole-2,5-dione Analogs (Xylogonone Acids A & B) Against Human Cancer Cell Lines. [4]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HepG2 (Liver) | HT-29 (Colon) | K562 (Leukemia) | SW620 (Colon) |
| Xylogonone Acid A | 3.76 µM | 14.51 µM | 11.23 µM | 9.85 µM | 72.43 µM | 15.62 µM |
| Xylogonone Acid B | 7.97 µM | 10.34 µM | 13.81 µM | 8.66 µM | 68.46 µM | 12.58 µM |
Note: The data presented is for exemplary compounds Xylogonone Acids A and B, which feature a highly functionalized pyrrole-2,5-dione core, to illustrate data representation.[4]
Postulated Signaling Pathway for Cytotoxicity
Many cytotoxic agents, including derivatives of related chemical scaffolds, induce cell death via apoptosis.[5][6] A common mechanism involves the intrinsic or mitochondrial pathway, which is initiated by cellular stress. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartate proteases (caspases) that execute the apoptotic program.[5][7]
Experimental Protocols
Herein are detailed protocols for three standard in vitro assays to determine the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[13] The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in steps 1 & 2 of the MTT protocol.
-
Prepare Controls: For each plate, set up the following triplicate controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells, to which you will add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same solvent used for the test compound.
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) ] * 100.
Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat with the desired concentrations of this compound and incubate for the chosen time period (e.g., 24 hours).
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice by resuspending in 1 mL of cold PBS, followed by centrifugation.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: To the 100 µL cell suspension, add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide solution. Gently vortex the samples.
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
References
- 1. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a novel C2-aryl pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione library: effect of C2-aryl substitution on cytotoxicity and non-covalent DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Reactions of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a versatile reagent in organic synthesis and drug discovery. The protocols are based on established methodologies for N-substituted maleimides and their derivatives.
I. Synthesis of this compound
The synthesis of N-substituted maleimides is typically achieved through the condensation of an amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from general procedures for the synthesis of N-arylmaleimides.
Step 1: Synthesis of N-(2,4-dimethoxyphenyl)maleamic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 50 mL of glacial acetic acid with gentle warming.
-
In a separate beaker, dissolve 15.6 g (0.102 mol) of 2,4-dimethoxyaniline in 50 mL of glacial acetic acid.
-
Slowly add the 2,4-dimethoxyaniline solution to the stirred maleic anhydride solution at room temperature.
-
A precipitate is expected to form upon addition. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove residual acetic acid, and air dry.
Step 2: Cyclodehydration to this compound
-
Place the dried N-(2,4-dimethoxyphenyl)maleamic acid from the previous step into a 250 mL round-bottom flask.
-
Add 15 g of anhydrous sodium acetate and 80 mL of acetic anhydride.
-
Heat the mixture to reflux (approximately 120-140°C) with stirring for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
Data Presentation: Synthesis
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₁₂H₁₁NO₄ | 233.22 | 75-85 | Not specified |
Yields are estimated based on similar reported syntheses.
Visualization: Synthesis Workflow
Caption: Synthesis of this compound.
II. Key Reactions and Protocols
This compound serves as a versatile dienophile in Diels-Alder reactions and as a Michael acceptor for thiol-containing molecules.
A. Diels-Alder [4+2] Cycloaddition
The electron-deficient double bond of the maleimide ring readily reacts with conjugated dienes to form cyclohexene derivatives.[1][2][3] This is a powerful method for constructing six-membered rings.[1][4]
Experimental Protocol: Reaction with a Furan Derivative
This protocol is based on general procedures for the Diels-Alder reaction between N-arylmaleimides and furan derivatives.[5][6]
-
Dissolve 1.0 mmol of this compound and 1.2 mmol of 2,5-dimethylfuran in 10 mL of toluene in a sealed reaction vessel.
-
Heat the mixture at 80°C with stirring for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol. The reaction typically favors the formation of the exo adduct at elevated temperatures.[5]
Data Presentation: Diels-Alder Reaction
| Diene | Dienophile | Product | Typical Yield (%) |
| 2,5-Dimethylfuran | This compound | Exo-adduct | 50-70 |
Yields are estimated based on analogous reactions reported in the literature.[5]
Visualization: Diels-Alder Reaction Pathway
Caption: General scheme of a Diels-Alder cycloaddition reaction.
B. Thiol-Maleimide Michael Addition
Maleimides are highly efficient thiol-reactive reagents, forming stable thioether bonds via a Michael addition mechanism.[7][8] This reaction is widely used in bioconjugation to label proteins and peptides at cysteine residues.[9][10] The reaction is highly selective for thiols at a pH range of 6.5-7.5.[8]
Experimental Protocol: Conjugation to a Thiol
This protocol provides a general method for the reaction of the maleimide with a generic thiol, such as benzyl mercaptan.
-
Dissolve 1.0 mmol of this compound in 15 mL of a suitable solvent (e.g., a 1:1 mixture of phosphate buffer at pH 7.0 and an organic co-solvent like DMSO or DMF to ensure solubility).
-
Add a slight excess (1.05 mmol) of the thiol (e.g., benzyl mercaptan) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.[9]
-
Monitor the reaction by TLC until the starting maleimide is consumed.
-
Upon completion, the product can be isolated by extraction. If the product precipitates, it can be collected by filtration.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Data Presentation: Michael Addition
| Thiol | Maleimide | Product | Typical Yield (%) |
| Benzyl Mercaptan | This compound | Thioether adduct | >90 |
Yields for Michael additions with maleimides are typically high.
Visualization: Thiol-Maleimide Reaction
Caption: General scheme of a Thiol-Maleimide Michael Addition.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the synthesis and known biological activities of structurally related pyrrole-2,5-dione derivatives. As of the latest literature review, specific data on the use of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione as a chemical probe is limited. The information provided herein is intended to serve as a foundational guide for researchers interested in exploring its potential applications and should be adapted and validated experimentally.
Introduction
This compound is a small molecule belonging to the N-substituted maleimide class of compounds. The pyrrole-2,5-dione (maleimide) core is a known reactive moiety that can participate in Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity makes maleimide-containing compounds valuable as covalent inhibitors and chemical probes. The 2,4-dimethoxyphenyl substituent can influence the compound's solubility, cell permeability, and target selectivity.
Derivatives of 1-aryl-pyrrole-2,5-dione have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and cholesterol absorption inhibitory effects. These activities suggest that this compound could be a valuable tool for investigating various biological pathways.
Potential Applications as a Chemical Probe
Based on the known activities of related compounds, this compound could potentially be used as a chemical probe to:
-
Identify and study novel protein targets: Its potential covalent reactivity could be exploited to label and identify proteins involved in specific cellular processes.
-
Investigate signaling pathways: Given the anti-inflammatory and anti-cancer properties of related molecules, this compound could be used to probe pathways such as NF-κB, MAPK, or tyrosine kinase signaling.
-
Develop novel therapeutic agents: By understanding its mechanism of action, this compound could serve as a lead for the development of new drugs.
Physicochemical and Spectral Data (Hypothetical)
Below is a table of predicted and expected physicochemical and spectral data for this compound. Experimental validation is required.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-7.2 (m, 1H), 6.4-6.6 (m, 2H), 6.8 (s, 2H), 3.85 (s, 3H), 3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 162.0, 158.0, 134.5, 128.0, 118.0, 104.0, 98.5, 55.8, 55.5 |
| Mass Spectrometry (ESI+) | m/z: 234.07 [M+H]⁺, 256.05 [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
A general and straightforward method for the synthesis of N-aryl maleimides involves the condensation of the corresponding aniline with maleic anhydride.[1]
Materials:
-
2,4-dimethoxyaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
Add a solution of 2,4-dimethoxyaniline (1.0 eq) in glacial acetic acid to the flask.
-
(Optional) Add a catalytic amount of sodium acetate.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
Caption: Synthetic workflow for this compound.
General Protocol for Cell-Based Assays
This protocol provides a general framework for assessing the biological activity of the compound. Specific parameters should be optimized for each cell line and assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell line of interest (e.g., a cancer cell line or an immune cell line)
-
96-well plates
-
MTT or other viability assay reagents
-
Lysis buffer
-
Reagents for specific downstream analysis (e.g., antibodies for Western blotting, ELISA kits)
Procedure:
-
Cell Culture: Maintain the chosen cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
Downstream Analysis (e.g., Western Blotting):
-
After treatment, wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-ERK, IκBα) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Hypothetical Signaling Pathway
Based on the anti-inflammatory properties of some pyrrole-2,5-dione derivatives, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway. The maleimide moiety could covalently modify a key protein in this pathway, such as a component of the IKK complex or a cysteine residue on NF-κB itself, preventing its activation and downstream gene expression.
Caption: Hypothetical inhibition of the NF-κB pathway by the chemical probe.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule. The protocols and potential applications outlined here provide a starting point for its investigation as a chemical probe. Future research should focus on:
-
Definitive Synthesis and Characterization: Confirming the synthesis and thoroughly characterizing the compound using modern analytical techniques.
-
Target Identification: Employing chemoproteomic approaches to identify the specific protein targets of the compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically exploring the properties of this compound, the research community can unlock its full potential as a valuable tool for chemical biology and drug discovery.
References
Application Notes and Protocols for the Analytical Detection of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the identification and quantification of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific validated analytical methods for this compound in peer-reviewed literature, this document outlines robust and reliable hypothetical methods based on common analytical techniques for similar chemical structures. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a heterocyclic compound with potential applications in various fields, including as a building block in the synthesis of biologically active molecules. As with any compound intended for further development, reliable analytical methods for its detection and quantification are crucial for ensuring purity, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document presents detailed protocols for two common and powerful analytical techniques: HPLC-UV for routine quantification and GC-MS for sensitive and specific detection.
Analytical Methods Overview
A summary of the proposed analytical methods and their potential performance characteristics is presented below.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance | Separation based on volatility and polarity, detection by mass-to-charge ratio |
| Instrumentation | HPLC system with UV-Vis detector | Gas chromatograph coupled to a mass spectrometer |
| Primary Application | Quantitative analysis, purity assessment | Confirmatory analysis, impurity identification, trace-level detection |
| Hypothetical LOQ | ~0.1 µg/mL | ~10 ng/mL |
| Hypothetical LOD | ~0.03 µg/mL | ~3 ng/mL |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | <2% | <5% |
| Accuracy (%Recovery) | 98-102% | 95-105% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional, for improved peak shape)
-
Methanol (HPLC grade, for sample preparation)
3.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.1.3. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for the confirmatory analysis and detection of trace amounts of this compound, particularly in complex matrices.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (ultra-high purity)
4.1.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
4.1.3. Chromatographic and Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-400 amu (full scan) or Selected Ion Monitoring (SIM) for higher sensitivity.
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Solution: Prepare the sample by dissolving or extracting with ethyl acetate to achieve a concentration within the calibration range.
Experimental Workflow
Caption: GC-MS experimental workflow.
Method Validation Considerations
For use in a regulated environment, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and GC-MS methods outlined in these application notes provide a solid foundation for the reliable detection and quantification of this compound. While these are proposed protocols, they are based on established analytical principles and should serve as an excellent starting point for method development and validation for research, development, and quality control purposes. Further optimization and validation will be necessary to tailor these methods to specific matrices and regulatory requirements.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, with a focus on improving reaction yield.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise from issues in either the formation of the intermediate, N-(2,4-dimethoxyphenyl)maleamic acid, or its subsequent cyclization to the final maleimide product. The electron-rich nature of the 2,4-dimethoxyphenyl group can influence reactivity and side reactions.
Problem: Low Yield of N-(2,4-dimethoxyphenyl)maleamic acid (Step 1)
| Common Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction of 2,4-dimethoxyaniline with maleic anhydride. | Ensure equimolar amounts of both reactants. The reaction is typically fast, but gentle warming (40-50 °C) in a suitable solvent (e.g., diethyl ether, glacial acetic acid) can drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] | Increased conversion to the maleamic acid, leading to a higher isolated yield of the intermediate. |
| Precipitation of starting materials. | Choose a solvent in which both 2,4-dimethoxyaniline and maleic anhydride are soluble. Glacial acetic acid is often a good choice as it can also be used in the subsequent cyclization step. | Homogeneous reaction mixture, facilitating complete reaction. |
| Side reactions of the electron-rich aniline. | The electron-donating methoxy groups increase the nucleophilicity of the aniline, but can also make it more susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. | Cleaner reaction profile with fewer colored impurities, simplifying purification. |
Problem: Low Yield of this compound (Step 2 - Cyclization)
| Common Cause | Recommended Solution | Expected Outcome |
| Incomplete cyclization of the maleamic acid. | The standard method involves heating the maleamic acid in acetic anhydride with a catalyst like sodium acetate. Ensure anhydrous conditions as water can hydrolyze the acetic anhydride and the maleimide product. Refluxing for 1-2 hours is a common practice.[1] Alternative methods include azeotropic removal of water in a solvent like toluene with an acid catalyst. | Higher conversion of the maleamic acid to the desired maleimide. |
| Hydrolysis of the maleimide product. | The electron-donating methoxy groups can make the maleimide ring more susceptible to hydrolysis. Work-up procedures should be performed promptly and under neutral or slightly acidic conditions. Avoid prolonged exposure to basic conditions. | Minimized formation of the inactive maleamic acid as a byproduct, leading to a higher isolated yield of the maleimide. |
| Formation of isoimide byproduct. | While less common for N-aryl maleimides, isoimide formation is a potential side reaction. The use of sodium acetate in acetic anhydride generally favors the formation of the maleimide. Careful monitoring of the reaction by TLC or NMR can help identify the presence of the isoimide. | Predominant formation of the desired maleimide isomer. |
| Purification challenges leading to product loss. | The product may be an oil or a low-melting solid, making crystallization difficult. Column chromatography on silica gel is a common purification method. Ensure the chosen solvent system provides good separation from any unreacted maleamic acid and other impurities.[2] | Improved purity and recovery of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general two-step procedure for synthesizing this compound?
A1: The synthesis is typically a two-step process:
-
Formation of N-(2,4-dimethoxyphenyl)maleamic acid: This involves the reaction of 2,4-dimethoxyaniline with maleic anhydride in a suitable solvent like diethyl ether or glacial acetic acid at room temperature or with gentle heating. The maleamic acid intermediate often precipitates from the reaction mixture and can be isolated by filtration.[1]
-
Cyclization to the maleimide: The isolated maleamic acid is then heated in the presence of a dehydrating agent and a catalyst. A common and effective method is refluxing in acetic anhydride with anhydrous sodium acetate.[1] After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude maleimide, which is then collected and purified.
Q2: My final product is a dark oil and difficult to purify. What can I do?
A2: The formation of colored impurities can be due to the oxidation of the electron-rich 2,4-dimethoxyaniline starting material or side reactions during the cyclization step. To minimize this, consider the following:
-
Inert Atmosphere: Perform both reaction steps under an inert atmosphere (nitrogen or argon).
-
Purification of Starting Material: Ensure the 2,4-dimethoxyaniline is pure before use. Distillation or recrystallization may be necessary.
-
Chromatography: If direct crystallization is challenging, column chromatography on silica gel is a recommended purification method. A gradient elution with a solvent system like hexane/ethyl acetate can effectively separate the desired product from polar and non-polar impurities.[2]
Q3: I am getting a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A3: A common water-soluble byproduct is the hydrolyzed form of the maleimide, which is the starting maleamic acid. The electron-donating methoxy groups on the phenyl ring can increase the susceptibility of the maleimide ring to hydrolysis. To minimize hydrolysis:
-
Anhydrous Conditions: Ensure all reagents and glassware are dry for the cyclization step.
-
Prompt Work-up: Do not leave the reaction mixture in contact with water for extended periods during the work-up.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction and washing steps.
Q4: What are the optimal conditions for the cyclization step to maximize yield?
A4: While specific optimization may be required for this substrate, a good starting point is to use a 1:0.5 molar ratio of N-(2,4-dimethoxyphenyl)maleamic acid to anhydrous sodium acetate in an excess of acetic anhydride. Refluxing the mixture for 1-2 hours is typically sufficient.[1] Monitoring the disappearance of the starting maleamic acid by TLC is crucial to avoid prolonged heating, which can lead to decomposition or side reactions.
Q5: Are there alternative cyclization methods I can try?
A5: Yes, besides the acetic anhydride/sodium acetate method, other cyclization techniques include:
-
Azeotropic Dehydration: Refluxing the maleamic acid in a solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a Dean-Stark trap to remove the water formed during the reaction.
-
Other Dehydrating Agents: Reagents like dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride (TFAA) can also be used for the cyclization, although these may require more specific reaction conditions and work-up procedures.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dimethoxyphenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of diethyl ether or glacial acetic acid.
-
To this solution, add a solution of 2,4-dimethoxyaniline (1.0 eq) in the same solvent dropwise with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The product will likely precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting N-(2,4-dimethoxyphenyl)maleamic acid under vacuum. The yield is typically high for this step.[1]
Protocol 2: Synthesis of this compound (Cyclization)
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add the dried N-(2,4-dimethoxyphenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.5 eq), and acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing ice-water with vigorous stirring.
-
The crude this compound will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[2]
Visualizations
Caption: Reaction pathway for the two-step synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Relationship between key reaction parameters and outcomes.
References
Technical Support Center: Purification of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include unreacted starting materials such as 2,4-dimethoxyaniline and maleic anhydride, the intermediate N-(2,4-dimethoxyphenyl)maleamic acid, and hydrolysis byproducts of the maleimide ring. Inadequate drying can also leave residual solvents like acetic anhydride or toluene.
Q2: What is the primary cause of product degradation during purification?
A2: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the corresponding maleamic acid.[1] This reaction is catalyzed by both acidic and basic conditions and can occur in the presence of water, for instance, in wet solvents or on silica gel with a high water content. The rate of hydrolysis is influenced by factors like pH and temperature.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended. The purity and identity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Q4: How can I minimize the hydrolysis of the maleimide during purification?
A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents for both recrystallization and chromatography. When using silica gel for column chromatography, ensure it is properly dried. Avoid prolonged exposure to protic solvents and extreme pH conditions. It is advisable to work up the reaction and purify the product as quickly as possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | The chosen solvent is not suitable (compound is too soluble). | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other. |
| The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| The cooling process is too rapid, leading to oiling out. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.[2] | |
| Product Appears as an Oil Instead of Crystals | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent, and allow it to cool slowly. Alternatively, try a different solvent with a lower boiling point.[2] |
| Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products. | If the impurity is the starting maleamic acid, consider extending the reaction time or ensuring the cyclodehydration conditions are adequate. |
| Hydrolysis of the maleimide product. | Use anhydrous solvents and minimize the time the compound is on the silica gel column. Neutralize the crude product before chromatography if any acidic or basic residues are present. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one. | |
| Low Yield After Column Chromatography | The compound is strongly adsorbed onto the silica gel. | Add a small percentage of a more polar solvent (e.g., methanol or acetic acid) to the eluent to help desorb the product. However, be mindful that acidic conditions can promote hydrolysis. |
| The product is partially soluble in the mobile phase and elutes very slowly. | Increase the polarity of the eluent. | |
| Discoloration of the Final Product | Presence of colored impurities from the starting materials or reaction byproducts. | Recrystallization with activated charcoal can help remove colored impurities. Ensure that the starting aniline is pure. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table includes data for structurally similar N-aryl maleimides to provide a useful reference for experimental design.
| Compound | Melting Point (°C) | Recrystallization Solvent(s) | Chromatography Eluent | Reference |
| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 149-150 | Ethanol, Cyclohexane | Not Specified | |
| 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | Not Specified | Acetic Acid | Not Specified | [3] |
| 2-(4-Methoxyphenyl)-5-(4-trifluoromethylphenyl)-1H-pyrrole | 197.9 | Not Specified | Hexane-Ethyl Acetate (85:15 to 80:20) | [4] |
| 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 146 | 2-Propanol | Not Specified | [5] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or a mixture such as ethanol/water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
This protocol is a general procedure and should be optimized based on TLC analysis.
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4. A common starting point for N-aryl maleimides is a mixture of hexane and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free column bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of N-Substituted Maleimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-substituted maleimides.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of N-Substituted Maleimide | Incomplete formation of the maleamic acid intermediate. | Ensure equimolar amounts of maleic anhydride and the primary amine are used. The reaction is typically fast and exothermic.[1][2] |
| Incomplete cyclodehydration of the maleamic acid. | Use an appropriate dehydrating agent (e.g., acetic anhydride with sodium acetate) and ensure sufficient reaction time and temperature.[1][3] Overheating should be avoided as it can lead to side reactions.[3] | |
| Hydrolysis of maleic anhydride starting material. | Use anhydrous solvents and protect the reaction from atmospheric moisture. Maleic anhydride can hydrolyze to maleic acid in the presence of water.[4][5] | |
| Hydrolysis of the maleimide product. | The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5.[6][7][8] Work up the reaction under neutral or slightly acidic conditions. | |
| Presence of Impurities in the Final Product | Unreacted maleamic acid. | Optimize the cyclodehydration step by increasing the reaction time or temperature, or by using a more efficient dehydrating agent. Purify the product using recrystallization or column chromatography.[9] |
| Maleic acid. | This impurity arises from the hydrolysis of maleic anhydride.[4][5] Purification can be achieved through recrystallization or by washing with a non-polar solvent in which maleic acid is insoluble.[10] | |
| Polymerized product. | N-substituted maleimides can polymerize at high temperatures.[9][11] Avoid excessive heating during synthesis and purification. Distillation should be performed under reduced pressure to lower the boiling point.[9] | |
| Michael addition adducts. | If an excess of the primary amine is used, it can act as a nucleophile and add to the maleimide double bond (Michael addition).[11] Use stoichiometric amounts of reactants. | |
| Product is a Colored/Dark Tar | Polymerization or other side reactions. | High reaction temperatures can promote polymerization and other decomposition pathways.[9][12] Maintain careful temperature control throughout the synthesis. Consider using a lower reaction temperature for a longer duration. |
| Difficulty in Purifying the Product | Similar boiling points of the product and impurities. | Distillation may not be effective for separating impurities with similar boiling points.[10] In such cases, column chromatography on silica gel or recrystallization are preferred purification methods.[9][13] |
| Thermal instability of the product during distillation. | The high temperatures required for distillation can cause polymerization of the N-substituted maleimide.[9] Use vacuum distillation to reduce the boiling point and minimize thermal stress on the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted maleimides?
A1: The most widely used method is a two-step process. First, maleic anhydride is reacted with a primary amine to form an N-substituted maleamic acid intermediate. This intermediate is then cyclized, typically through dehydration using acetic anhydride and a catalyst like sodium acetate, to yield the N-substituted maleimide.[1][2][10][11]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions include:
-
Hydrolysis of Maleic Anhydride: Water present in the reaction can hydrolyze maleic anhydride to maleic acid.[4][5]
-
Polymerization: The maleimide product can undergo free-radical polymerization, especially at elevated temperatures.[9][12][14]
-
Michael Addition: The double bond of the maleimide is an electrophile and can react with nucleophiles, such as excess primary amine.[6][11]
-
Maleimide Ring Opening: The imide ring can be hydrolyzed under certain conditions, particularly at basic pH, to form the corresponding maleamic acid.[6][8]
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, it is crucial to control the reaction temperature. Avoid excessive heating during both the reaction and the purification steps.[9][12] When purifying by distillation, it is advisable to use vacuum distillation to lower the boiling point and reduce the risk of thermal polymerization.[9] The addition of a radical inhibitor can also be considered in some cases.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks in the NMR spectrum could correspond to several impurities:
-
Unreacted Maleamic Acid: This will show characteristic carboxylic acid and amide proton signals.
-
Maleic Acid: Arising from the hydrolysis of maleic anhydride.
-
Michael Adduct: If excess amine was used, you might see signals corresponding to the succinimide ring protons and the added amine moiety.
-
Isoimide: In some cases, rearrangement to an isoimide structure can occur, which will have a different spectral signature.[15]
Q5: What is the optimal pH for working with maleimides?
A5: To avoid hydrolysis of the maleimide ring, it is best to work under neutral to slightly acidic conditions (pH 6.5-7.5).[7][16][17] Basic conditions (pH > 7.5) significantly increase the rate of ring opening.[6][7]
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathway and common side reactions.
Caption: General synthesis of N-substituted maleimides.
Caption: Common side reactions in maleimide synthesis.
Experimental Protocols
General Procedure for the Synthesis of N-Phenylmaleimide
This protocol is adapted from established methods.[1][2]
Step 1: Formation of Maleanilic Acid
-
In a suitable flask, dissolve maleic anhydride (1.0 eq) in an anhydrous solvent such as diethyl ether or acetic acid.
-
Slowly add a solution of aniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.
-
The N-phenylmaleamic acid (maleanilic acid) will precipitate out of the solution.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated product by vacuum filtration and wash with a cold solvent. The product is often used in the next step without further purification.
Step 2: Cyclodehydration to N-Phenylmaleimide
-
In a flask equipped with a reflux condenser, suspend the maleanilic acid (1.0 eq) in acetic anhydride (excess).
-
Add anhydrous sodium acetate (catalytic amount, e.g., 0.2 eq) to the suspension.
-
Heat the mixture with stirring. A common temperature range is 60-100°C.[3][13] The solids should dissolve as the reaction progresses.
-
After heating for a specified time (e.g., 30-60 minutes), cool the reaction mixture.
-
Pour the cooled reaction mixture into ice-water to precipitate the N-phenylmaleimide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether to remove residual acetic anhydride.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel.[1][9]
Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for synthesis and troubleshooting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. tandfonline.com [tandfonline.com]
- 4. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. Maleic anhydride hydrolysis is an important reaction that has several industrial applications - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. vectorlabs.com [vectorlabs.com]
stability issues of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a derivative of maleimide. Maleimides are chemical compounds widely used in bioconjugation to link molecules together, most commonly by reacting with thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides.
Q2: What are the main stability concerns when working with this compound in solution?
A2: The primary stability issue is the hydrolysis of the maleimide ring, which opens to form a maleamic acid derivative. This product is unreactive towards thiols, thus reducing the efficiency of conjugation reactions. The stability is significantly influenced by the pH of the solution.
Q3: How does pH affect the stability of this compound?
A3: The maleimide ring is susceptible to hydrolysis, especially under neutral to basic conditions. Pyrrole-2,5-dione derivatives are known to be extremely unstable in alkaline mediums and labile in acidic mediums, while showing greater stability in neutral mediums[1]. The rate of hydrolysis generally increases with higher pH.
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: For short-term storage and for preparing stock solutions, it is recommended to use anhydrous aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is advisable to prepare aqueous solutions fresh before each experiment to minimize hydrolysis.
Q5: How can I detect degradation of the compound in my stock solution?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new peak corresponding to the hydrolyzed maleamic acid product is a clear indicator of degradation.
Q6: What are the optimal storage conditions for the solid compound and its solutions?
A6: The solid compound should be stored in a cool, dry, and dark place. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and protected from moisture. It is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to my thiol-containing molecule. | 1. Hydrolysis of the maleimide: The compound may have degraded in your stock or reaction buffer. 2. Incorrect pH of the reaction buffer: The pH may be too low for efficient thiol-maleimide reaction. 3. Presence of competing nucleophiles: Other nucleophiles in the reaction mixture could be reacting with the maleimide. | 1. Prepare a fresh solution of the maleimide in an appropriate anhydrous solvent. Check for degradation of your stock solution using HPLC. 2. Ensure the reaction pH is within the optimal range for thiol-maleimide conjugation (typically pH 6.5-7.5). 3. Purify your thiol-containing molecule to remove other nucleophilic species. |
| I observe a new, unexpected species in my reaction mixture by LC-MS. | 1. Hydrolysis of the maleimide: This will result in a mass increase corresponding to the addition of a water molecule. 2. Reversibility of the thiol-maleimide bond: The thiosuccinimide conjugate can revert to the starting materials, especially at higher pH. | 1. Confirm the mass of the new species corresponds to the hydrolyzed product. To minimize this, ensure your reaction times are optimized and avoid excessively high pH. 2. Consider lowering the reaction pH or including a subsequent step to hydrolyze the thiosuccinimide ring to the more stable thio-succinamic acid if long-term stability is required. |
| The conjugation reaction is very slow. | 1. Low reaction temperature: The reaction kinetics may be slow at lower temperatures. 2. Sub-optimal pH: While higher pH can increase hydrolysis, very low pH can slow down the desired conjugation reaction. | 1. If compatible with your molecules, consider increasing the reaction temperature to 37°C. 2. Perform small-scale experiments to determine the optimal pH for your specific system, balancing reaction speed and maleimide stability. |
Stability Data of N-Aryl Maleimides
| Condition | N-Aryl Maleimide Behavior | Expected Influence of 2,4-Dimethoxyphenyl Group | Reference |
| pH 7.4, 37°C (unconjugated) | N-aryl maleimides hydrolyze faster than N-alkyl maleimides. The half-life of an N-phenyl maleimide is approximately 55 minutes. | The electron-donating methoxy groups may slightly increase the stability (longer half-life) compared to an unsubstituted N-phenyl maleimide. | [2] |
| pH > 8.0 | The rate of hydrolysis increases significantly. This pH is sometimes used to accelerate conjugation but at the cost of stability. | The trend of increased hydrolysis at higher pH is expected to be maintained. | [3] |
| Presence of Thiols (e.g., Cysteine) | Rapid reaction to form a thiosuccinimide conjugate. This reaction is reversible. | The rate of reaction with thiols might be slightly slower than for N-aryl maleimides with electron-withdrawing groups. | [2][3] |
| Post-conjugation (Thiosuccinimide form) | The thiosuccinimide ring can undergo hydrolysis to form a stable, non-reversible thio-succinamic acid. N-aryl variants have a half-life of around 1.5 hours for this conversion at pH 7.4, 37°C. | The electronic effect on the post-conjugation hydrolysis rate is less straightforward but is a key step for creating stable bioconjugates. | [2] |
Experimental Protocols
Protocol: Conjugation of this compound to a Cysteine-Containing Peptide
1. Materials:
-
This compound
-
Cysteine-containing peptide
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
2. Procedure:
-
Step 1: Preparation of Stock Solutions
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 1 mM stock solution of the cysteine-containing peptide in degassed PBS, pH 7.2.
-
-
Step 2: Conjugation Reaction
-
In a microcentrifuge tube, add the peptide solution.
-
Add a 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Gently mix and incubate at room temperature for 2 hours, protected from light.
-
-
Step 3: Quenching the Reaction (Optional)
-
The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 20 mM to react with any excess maleimide.
-
-
Step 4: Purification of the Conjugate
-
Acidify the reaction mixture with 0.1% TFA.
-
Purify the peptide-maleimide conjugate from unreacted peptide and excess reagent using reverse-phase HPLC with a suitable gradient of water/ACN containing 0.1% TFA.
-
-
Step 5: Analysis
-
Confirm the identity of the purified conjugate by mass spectrometry. The mass should correspond to the sum of the peptide mass and the mass of the maleimide derivative.
-
Visualizations
Caption: Reaction pathways for this compound in the presence of water and a thiol.
Caption: A logical workflow for troubleshooting low yield in conjugation experiments.
References
overcoming low reactivity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Technical Support Center: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content addresses common issues related to its low reactivity in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity compared to other N-substituted maleimides?
A1: The low reactivity of this compound stems from the electronic properties of the 2,4-dimethoxyphenyl substituent. The two methoxy groups (-OCH₃) are strong electron-donating groups, which increase the electron density of the pyrrole-2,5-dione ring system. This reduces the electrophilicity of the double bond within the maleimide moiety, making it a less reactive dienophile in Diels-Alder reactions and a less potent Michael acceptor in Michael additions. In a typical Diels-Alder reaction, success is favored by an electron-rich diene and an electron-poor dienophile[1].
Q2: What are the most common applications of this compound in research and drug development?
A2: N-substituted maleimides, including this compound, are valuable scaffolds in medicinal chemistry and materials science. They are frequently employed as dienophiles in Diels-Alder reactions to construct complex cyclic systems[2][3]. Additionally, they are used in bioconjugation chemistry, particularly in Michael addition reactions with thiols (e.g., from cysteine residues in proteins) to form stable thioether linkages[4]. Derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors[5].
Q3: Are there any specific safety precautions I should take when working with this compound and the suggested catalysts?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), it is crucial to handle them in a fume hood as they are corrosive and moisture-sensitive. Reactions involving these catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for detailed information on handling and disposal of all chemicals used.
Troubleshooting Guides
Issue 1: Low Yield or Slow Rate in Diels-Alder Reactions
Q: My Diels-Alder reaction using this compound as the dienophile is resulting in a low yield and/or is proceeding very slowly. What can I do to improve the outcome?
A: The electron-donating nature of the 2,4-dimethoxyphenyl group deactivates the maleimide dienophile. Here are several strategies to overcome this issue:
-
Increase Reaction Temperature: Diels-Alder reactions are often accelerated at higher temperatures. Refluxing in a higher-boiling solvent such as toluene or xylene can improve the reaction rate and yield. For instance, the reaction of N-(p-tolyl)maleimide (which also has an electron-donating group) with 2,5-dimethylfuran has been successfully carried out in toluene at 80°C[6].
-
Use a More Reactive Diene: If possible, switch to a more electron-rich or conformationally locked diene. For example, cyclopentadiene is significantly more reactive than acyclic dienes like 1,3-butadiene[7][8].
-
Employ Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygens of the maleimide, increasing its electrophilicity and accelerating the reaction. Common Lewis acids for this purpose include AlCl₃, SnCl₄, and BF₃·OEt₂. It is important to perform these reactions under anhydrous conditions.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can lead to higher yields and shorter reaction times.
Issue 2: Poor Conversion in Michael Addition with Thiols
Q: I am attempting a Michael addition of a thiol to this compound, but the reaction is incomplete. How can I drive it to completion?
A: The reduced electrophilicity of the maleimide can also affect Michael additions. Here are some key parameters to optimize:
-
pH Control: The Michael addition with thiols is most efficient in a pH range of 6.5-7.5[4][9]. In this range, a sufficient concentration of the more nucleophilic thiolate anion (RS⁻) is present, while minimizing side reactions like hydrolysis of the maleimide ring, which becomes significant at pH > 7.5.
-
Use of a Catalyst: While often not necessary for thiol-maleimide reactions, a mild, non-nucleophilic base can be used to promote the formation of the thiolate anion.
-
Solvent Choice: The reaction is typically performed in aqueous buffers, often with a co-solvent like DMSO or DMF to ensure the solubility of the maleimide derivative.
-
Exclusion of Oxygen: Thiols can undergo oxidative dimerization. Degassing the solvent and running the reaction under an inert atmosphere can prevent this side reaction.
Quantitative Data
The following tables summarize reaction conditions and yields for Diels-Alder reactions involving N-aryl maleimides with electron-donating substituents, which can serve as a reference for optimizing reactions with this compound.
Table 1: Diels-Alder Reaction of N-(p-tolyl)maleimide with Dienes[6]
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dimethylfuran | Toluene | 80 | Not specified | 50 |
| 2,5-Dimethylthiophene* | Toluene | 60 | Not specified | No reaction |
| 1,2,5-Trimethylpyrrole | Toluene | 60 | Not specified | No reaction |
*Note: Reaction with 2,5-dimethylthiophene was successful in the presence of m-chloroperoxybenzoic acid, which converts the thiophene to the more reactive sulfoxide in situ.
Table 2: Second-Order Rate Constants for Diels-Alder Reactions of Maleimides with Dienes[7][8]
| Dienophile | Diene | Solvent | Rate Constant (M⁻¹s⁻¹) |
| N-Ethylmaleimide | Furan | CDCl₃ | 4.9 x 10⁻⁵ |
| N-Ethylmaleimide | 3-Methoxyfuran | CDCl₃ | - |
| vcMMAE | mAb-diene (furan) | Aqueous Buffer | Prohibitively slow |
| vcMMAE | mAb-diene (cyclopentadiene) | Aqueous Buffer | 77 |
*vcMMAE is a maleimide-containing drug linker.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for a Diels-Alder reaction using a Lewis acid catalyst to enhance the reactivity of this compound.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of a Lewis acid (e.g., methylaluminum dichloride, 1.1 eq) in an appropriate solvent (e.g., hexanes) to the cooled solution of the dienophile. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Thiol-Maleimide Michael Addition
This protocol provides a general method for the conjugation of a thiol-containing molecule to this compound.
-
Buffer Preparation: Prepare a phosphate buffer (50 mM) and adjust the pH to 7.0-7.4. Degas the buffer by bubbling with nitrogen or argon for at least 15 minutes.
-
Thiol Solution: Dissolve the thiol-containing compound in the degassed buffer. If the thiol is part of a larger molecule with disulfide bonds, pre-treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Maleimide Solution: Prepare a stock solution of this compound in an organic co-solvent such as DMSO or DMF.
-
Reaction: Add the maleimide solution to the thiol solution with gentle stirring. A molar excess of the maleimide (1.5-5 eq) is often used to ensure complete consumption of the thiol.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4 °C overnight. Protect the reaction from light if either compound is light-sensitive.
-
Quenching (Optional): To remove any unreacted maleimide, add a small molecule thiol (e.g., N-acetyl-L-cysteine or β-mercaptoethanol) in excess and allow it to react for 30 minutes.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems | MDPI [mdpi.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My overall yield of the final this compound product is consistently low. What are the likely causes?
Low yields can stem from issues in either of the two main synthetic steps: the formation of the intermediate N-(2,4-dimethoxyphenyl)maleanilic acid or its subsequent cyclization.
-
Incomplete Formation of Maleanilic Acid: The initial reaction between 2,4-dimethoxyaniline and maleic anhydride should be nearly quantitative. If yields are low at this stage, consider the following:
-
Purity of Reagents: Ensure the maleic anhydride is fresh and free from maleic acid, which can be formed by hydrolysis. Use freshly distilled or high-purity 2,4-dimethoxyaniline.
-
Reaction Solvent: While the reaction is often carried out in solvents like diethyl ether or ethyl acetate at room temperature, ensure the solvent is anhydrous.[1][2]
-
Reaction Time: Although the reaction is typically fast, allow for sufficient stirring time (e.g., 1-2 hours) to ensure complete precipitation of the maleanilic acid.[2]
-
-
Inefficient Cyclization: The dehydration and ring-closure of the maleanilic acid to the maleimide is often the critical step for yield.
-
Suboptimal Temperature: Overheating during cyclization can lead to polymerization and decomposition, significantly reducing the yield.[3] It is crucial to maintain the recommended temperature range, typically 60-70°C when using acetic anhydride and sodium acetate.[3]
-
Ineffective Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent. Ensure it is used in sufficient excess. Alternative methods include using other dehydrating agents, but these may require different reaction conditions.[4]
-
Catalyst Activity: Anhydrous sodium acetate is a common catalyst.[3] Ensure it is truly anhydrous for optimal performance.
-
Q2: I am observing a significant amount of side products in my final product mixture. What are these impurities and how can I minimize them?
Common side products include unreacted N-(2,4-dimethoxyphenyl)maleanilic acid, polymeric materials, and potentially isoimide species.
-
Unreacted Maleanilic Acid: This indicates incomplete cyclization.
-
Solution: Increase the reaction time or temperature slightly during the cyclization step, but be cautious of overheating.[3] Ensure the catalytic system (e.g., sodium acetate) is active.
-
-
Polymeric Byproducts: Maleimides can undergo polymerization, especially at elevated temperatures.[5]
-
Solution: Strictly control the temperature during the cyclization and any subsequent purification steps like distillation.[6] The use of lower reaction temperatures with alternative cyclization reagents could also be explored.
-
-
Organic Acid Impurities: These can be difficult to remove by distillation due to similar boiling points.[7]
-
Solution: Purification can be achieved by cooling the solution to 50-60°C to precipitate the organic acid impurities.[7]
-
Q3: What is the most effective method for purifying the final this compound product?
Purification can be challenging due to the high boiling point of the product and its tendency to polymerize at high temperatures.[6]
-
Recrystallization: This is a common and effective method for obtaining high-purity product.[3] Ethanol is a suitable solvent for recrystallization.[3]
-
Silica Gel Chromatography: This is another effective method for removing both polar impurities (like the maleanilic acid) and non-polar byproducts. The crude product can be dissolved in a non-polar solvent and subjected to column chromatography.[6]
-
Distillation: While possible, it is generally not recommended due to the high boiling point of N-substituted maleimides and the risk of polymerization at the required high temperatures.[6]
Q4: Can I perform the synthesis as a one-pot reaction instead of a two-step process?
While the two-step process is more common and often provides better yields and purity, one-pot methods exist. These typically involve reacting the aniline and maleic anhydride in a high-boiling solvent with a catalyst that facilitates both the initial reaction and the subsequent cyclization. However, these methods can sometimes lead to more side products and may require more rigorous purification.
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for the synthesis of N-aryl maleimides, which can be adapted for the optimization of this compound derivatives.
Table 1: Synthesis of N-Aryl Maleanilic Acids
| Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Diethyl Ether | 1 | 97-98 | [2] |
| Substituted Anilines | Diethyl Ether | Not Specified | 87-95 | [1] |
| 4-chloroaniline | Ethyl Acetate | 0.08 | Not Specified | [3] |
Table 2: Cyclization of N-Aryl Maleanilic Acids to N-Aryl Maleimides
| Maleanilic Acid Derivative | Cyclization Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-phenylmaleanilic acid | Acetic Anhydride, Sodium Acetate | Steam Bath | 30 min | 75-80 | [2] |
| N-(4-chloro)maleanilic acid | Acetic Anhydride, Sodium Acetate | 60-70 | 60 min | 70 | [3] |
| N-(4-chloro)maleanilic acid | Acetic Anhydride, Sodium Acetate (Microwave) | 90 | 30 s | 73 | [3] |
| N-arylmaleanilic acids | PPh3, CBrCl3, Et3N | 70 | 8 h | Not Specified | [4] |
Experimental Protocols
A detailed methodology for the two-step synthesis of this compound is provided below.
Step 1: Synthesis of N-(2,4-dimethoxyphenyl)maleanilic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or ethyl acetate.
-
While stirring, slowly add a solution of 2,4-dimethoxyaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.[2]
-
A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[2]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The resulting N-(2,4-dimethoxyphenyl)maleanilic acid is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
In a round-bottom flask, create a slurry of the N-(2,4-dimethoxyphenyl)maleanilic acid (1.0 equivalent) and anhydrous sodium acetate (a catalytic amount, e.g., 0.3 equivalents) in acetic anhydride (sufficient to dissolve the starting material upon heating).[3]
-
Heat the mixture with stirring to 60-70°C for 1 hour.[3] It is crucial to monitor and control the temperature to avoid overheating.[3]
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.[3]
-
Stir the suspension vigorously for a few minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[3][6]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound derivatives.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing reaction outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
troubleshooting guide for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione experiments
Technical Support Center: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between 2,4-dimethoxyaniline and maleic anhydride. The reaction typically involves forming the intermediate maleamic acid, followed by a cyclization/dehydration step, often facilitated by acetic anhydride and a catalyst like sodium acetate, or by heating in a high-boiling point solvent.
Q2: How should I dissolve this compound for biological assays?
A2: Due to its aromatic structure, this compound is expected to have low solubility in aqueous buffers. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[1] Subsequent dilutions into aqueous assay media should be done carefully, with vigorous mixing, to prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid affecting the biological system.[1]
Q3: What are the best practices for storing this compound?
A3: The solid compound should be stored at -20°C, protected from light and moisture, to ensure its long-term stability.[1] Stock solutions prepared in anhydrous organic solvents should also be stored at -20°C in tightly sealed vials to prevent solvent evaporation and absorption of water.[1] For short-term use, 4°C is acceptable.
Q4: Can this compound interfere with fluorescence-based assays?
A4: The dimethoxyphenyl group can confer fluorescent properties to the molecule. It is crucial to run control experiments containing only the compound (without the biological target) to check for any intrinsic fluorescence that might interfere with the assay signal at the excitation and emission wavelengths being used.
Q5: What is the primary reactive site on this compound?
A5: The carbon-carbon double bond within the maleimide (pyrrole-2,5-dione) ring is highly electrophilic. It is susceptible to Michael addition reactions, particularly with nucleophiles such as thiol groups found in cysteine residues of proteins. This reactivity is the basis for its use as a covalent inhibitor or for bioconjugation.
Troubleshooting Guides
Section 1: Synthesis and Purification
Problem 1: Low or No Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | Ensure complete removal of water formed during the reaction. Use a Dean-Stark trap if refluxing in a solvent like toluene. Increase the amount of dehydrating agent (e.g., acetic anhydride). |
| Reaction Temperature Too Low | The cyclization step often requires elevated temperatures. Gradually increase the reaction temperature while monitoring with Thin Layer Chromatography (TLC). |
| Impure Starting Materials | Verify the purity of 2,4-dimethoxyaniline and maleic anhydride. Maleic anhydride can hydrolyze to maleic acid over time; use a fresh bottle. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the aniline to ensure the maleic anhydride is fully consumed. |
Problem 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material | If the product is contaminated with unreacted aniline, wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the aniline. |
| Presence of Maleamic Acid Intermediate | Contamination with the intermediate can be resolved by re-subjecting the crude product to the cyclization conditions (e.g., reflux in acetic anhydride) to drive the reaction to completion. |
| Oily Product / Fails to Crystallize | Try precipitating the product by pouring the reaction mixture into ice-water.[2] If it remains oily, use column chromatography on silica gel with a suitable solvent system (e.g., Hexane:Ethyl Acetate gradient) for purification. |
General Synthesis Troubleshooting Workflow
Caption: Workflow for synthesis and troubleshooting of this compound.
Section 2: Biological Assays
Problem 1: High Variability Between Replicates or Loss of Activity
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect diluted solutions for cloudiness. Perform a solubility test by preparing the highest assay concentration, incubating under assay conditions, and centrifuging to check for a pellet.[1] Reduce the final concentration or increase the co-solvent percentage slightly if possible. |
| Non-Specific Binding | Hydrophobic compounds can adhere to plasticware. Consider using low-retention microplates or pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA).[1] |
| Compound Instability | The maleimide ring can react with components in the assay media (e.g., free thiols in serum). Prepare fresh dilutions from a frozen stock immediately before each experiment.[1] Reduce incubation times where possible. |
| Inaccurate Pipetting | Due to potential viscosity of DMSO stocks, ensure proper pipette calibration and technique. Use reverse pipetting for small volumes of stock solution. |
Problem 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Intrinsic Compound Toxicity | Before functional assays, always perform a dose-response cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range of the compound on your specific cell line.[1] |
| Reactive Degradation Products | If the compound degrades in the aqueous medium, the byproducts could be toxic. Use freshly prepared solutions and consider the stability of the compound under your specific assay conditions. |
Biological Assay Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting common biological assay issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on general procedures for N-aryl maleimide synthesis. Optimization may be required.
Materials:
-
Maleic Anhydride (1.0 eq)
-
2,4-dimethoxyaniline (1.05 eq)
-
Glacial Acetic Acid (solvent)
-
Acetic Anhydride (dehydrating agent, 3.0 eq)
-
Sodium Acetate (catalyst, 0.3 eq)
Procedure:
-
Dissolve maleic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of 2,4-dimethoxyaniline in glacial acetic acid to the flask while stirring. An exothermic reaction may occur, and a precipitate of the intermediate maleamic acid may form.
-
Stir the mixture at room temperature for 1-2 hours.[3]
-
Add sodium acetate and acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux (around 100-120°C) for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker of ice-water with constant stirring to precipitate the crude product.[2]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
Protocol 2: Preparation of Stock and Working Solutions for Biological Assays
Objective: To prepare a 10 mM stock solution in DMSO and a 10 µM working solution in assay buffer.
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound (Molecular Weight: 233.22 g/mol ). For 1 mL of a 10 mM stock, this would be 2.33 mg.
-
Add the solid to a microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO (for 2.33 mg, add 1 mL of DMSO).
-
Vortex vigorously for at least 1 minute or until the solid is completely dissolved. Visually inspect to ensure no solid particles remain. This is your 10 mM stock solution. Store at -20°C.
-
-
Working Solution (10 µM):
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in DMSO to create an intermediate 100 µM solution (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
To prepare the final 10 µM working solution, dilute the 100 µM intermediate stock 1:10 into your final assay buffer (e.g., 10 µL of 100 µM intermediate + 90 µL of assay buffer).
-
Vortex the working solution immediately after preparation to ensure homogeneity and minimize precipitation. Use this solution promptly in your assay.
-
Note: This results in a final DMSO concentration of 1%. Adjust the dilution scheme if a lower final DMSO concentration is required. For example, a 1:1000 dilution from the 10 mM stock into the buffer would yield a 10 µM solution with 0.1% DMSO.
-
References
Technical Support Center: Purification of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione during their experiments.
Troubleshooting Guide
Low yield and persistent impurities are common challenges in the synthesis and purification of N-aryl maleimides such as this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction; presence of starting materials (maleic anhydride, 2,4-dimethoxyaniline) or the intermediate N-(2,4-dimethoxyphenyl)maleamic acid. | Ensure complete cyclodehydration of the maleamic acid intermediate by optimizing reaction time and temperature. Use purification methods like column chromatography or recrystallization to remove unreacted starting materials and the intermediate. |
| Product Discoloration (Yellow to Brown) | Presence of colored impurities, potentially from side reactions or decomposition. | Purify the crude product using column chromatography on silica gel. A hexane/ethyl acetate solvent system is often effective. Recrystallization from a suitable solvent can also remove colored impurities. |
| "Oiling Out" During Recrystallization | The solute is coming out of solution at a temperature above its melting point. The chosen solvent may not be optimal. | Reheat the mixture to dissolve the oil, add more hot solvent, and allow it to cool more slowly. Using a seed crystal or scratching the inside of the flask can also induce crystallization. Consider a different recrystallization solvent or a mixed solvent system. |
| Low Recovery After Purification | Product loss during column chromatography due to broad elution bands or irreversible adsorption. Product remains dissolved in the mother liquor after recrystallization. | For column chromatography, optimize the eluent system to achieve sharper peaks. For recrystallization, ensure the solution is fully saturated at high temperature and cooled sufficiently to minimize solubility in the mother liquor. |
| Product Decomposition During Purification | Hydrolysis of the maleimide ring, especially in the presence of water and at non-neutral pH. Polymerization at elevated temperatures. | Maintain anhydrous conditions and a neutral pH during purification. Avoid prolonged heating. For column chromatography, use dry solvents. Store the purified product in a cool, dry, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities include unreacted starting materials such as maleic anhydride and 2,4-dimethoxyaniline, as well as the intermediate N-(2,4-dimethoxyphenyl)maleamic acid from incomplete cyclization. Side-products from polymerization can also be present, especially if the reaction is carried out at high temperatures for extended periods.
Q2: Which purification technique is more effective for this compound: recrystallization or column chromatography?
A2: Both methods are effective, and the choice depends on the nature and quantity of the impurities. Column chromatography using silica gel is excellent for separating the desired product from compounds with different polarities, such as starting materials and the more polar maleamic acid intermediate.[1] Recrystallization is highly effective for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent is identified.[2] For achieving high purity, a combination of both techniques is often ideal: initial purification by column chromatography followed by a final recrystallization step.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, for similar N-aryl maleimides, solvents such as toluene, 2-propanol, and ethanol have been used successfully.[2] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the purified product and identifying any remaining impurities.[5]
Q5: My purified product's purity decreases over time. What could be the cause and how can I prevent it?
A5: The maleimide ring in this compound is susceptible to hydrolysis, which can occur in the presence of moisture, leading to the formation of the corresponding maleamic acid and a decrease in purity.[3] To prevent this, ensure the purified product is thoroughly dried and stored in a tightly sealed container in a desiccator. Storing at low temperatures and protecting from light can also enhance stability.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of Dimethoxyphenyl Maleimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dimethoxyphenyl maleimides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-(Dimethoxyphenyl)maleimides?
A1: The most common method for synthesizing N-(dimethoxyphenyl)maleimides is a two-step process. First, the corresponding dimethoxyaniline is reacted with maleic anhydride to form an N-(dimethoxyphenyl)maleamic acid intermediate. This intermediate is then cyclized, typically through dehydration, to yield the final N-(dimethoxyphenyl)maleimide.[1]
Q2: What are the common reagents used for the cyclodehydration of the maleamic acid intermediate?
A2: A mixture of acetic anhydride and a base like sodium acetate is a classic and widely used method for this cyclization.[1] Other dehydrating agents such as dicyclohexylcarbodiimide (DCC) can also be employed. More modern methods may utilize catalysts like sulfonic acid-functionalized SBA-15, which can offer advantages in terms of reduced corrosion and easier workup.
Q3: My reaction mixture turns dark brown or black during the cyclodehydration step. Is this normal and how can I prevent it?
A3: The formation of dark-colored impurities is a common issue in maleimide synthesis, particularly when using methods like acetic anhydride and sodium acetate with aliphatic amines, and can also occur with anilines. This is often due to side reactions and polymerization. To minimize this, ensure your reagents are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification via column chromatography or recrystallization is typically required to remove these colored impurities.
Q4: I am observing a side product with the same mass as my desired maleimide. What could it be?
A4: A common side product in maleimide synthesis is the corresponding isomaleimide. Isomaleimides can form during the cyclodehydration step and are often kinetically favored under certain conditions. The formation of isomaleimides versus maleimides can be influenced by the substituent on the nitrogen atom and the specific dehydrating agent used. Trifluoroacetic anhydride, for instance, has been noted to favor the formation of isomaleimides in some cases. Careful monitoring of the reaction by techniques like TLC or NMR can help identify the presence of the isomaleimide.
Q5: What are the best practices for purifying dimethoxyphenyl maleimides?
A5: Purification can be challenging due to the potential for polymerization and the presence of colored impurities. Common purification techniques include:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol, chloroform) can be effective for obtaining pure crystalline product.
-
Column Chromatography: Silica gel column chromatography is a standard method to separate the desired maleimide from starting materials, the maleamic acid intermediate, and colored impurities.
-
Washing: Washing the crude product with water can help remove residual acids and salts from the cyclodehydration step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dimethoxyphenyl maleimides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Maleamic Acid | Incomplete reaction of aniline and maleic anhydride. | Ensure a 1:1 molar ratio of reactants. Stir the reaction mixture at room temperature for a sufficient duration (e.g., 1-3 hours). Use a suitable solvent like DMF or ether to ensure dissolution of starting materials. |
| Low Yield of Maleimide after Cyclization | Incomplete cyclodehydration. Hydrolysis of the maleimide product. | Increase reaction time or temperature for the cyclization step. Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis. Use a more potent dehydrating agent if necessary. |
| Product is a mixture of Maleimide and Isomaleimide | Reaction conditions favor isomaleimide formation. | Isomaleimides can sometimes be converted to the more stable maleimide by heating in the presence of a base. Optimization of the cyclodehydration conditions (reagent, temperature, time) may be required to favor maleimide formation. |
| Difficulty in Removing Colored Impurities | Polymerization or side reactions during synthesis. | Use fresh, pure reagents. Conduct the reaction under an inert atmosphere. Employ purification techniques such as activated carbon treatment during recrystallization or thorough column chromatography. |
| Product Decomposes During Purification | Maleimides can be sensitive to heat and light. | Avoid excessive heating during solvent removal or recrystallization. Protect the product from light. Store the purified product in a cool, dark, and dry place. |
Experimental Protocols
Representative Protocol for the Synthesis of N-(4-methoxyphenyl)maleimide
This protocol is adapted from published procedures and serves as a general guideline. Optimization may be required for different dimethoxyphenyl isomers.
Step 1: Synthesis of N-(4-methoxyphenyl)maleamic acid
-
Dissolve p-anisidine (1 equivalent) and maleic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature (25°C) for approximately 3 hours.
-
Pour the reaction solution into crushed ice to precipitate the maleamic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization from a solvent like methanol can be performed for further purification if necessary.
Step 2: Cyclodehydration to N-(4-methoxyphenyl)maleimide
-
To the N-(4-methoxyphenyl)maleamic acid, add a dehydrating agent. A common method involves using concentrated sulfuric acid and phosphorus pentoxide (P₂O₅).
-
Stir the mixture at an elevated temperature (e.g., 50°C) for about 3 hours.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the crude maleimide.
-
Filter the solid, wash thoroughly with water to remove acid, and dry.
-
The crude product can be purified by recrystallization or column chromatography. A reported yield for this method is around 70%.
Note: An alternative method described in a patent for N-(p-methoxyphenyl)maleimide involves refluxing maleic anhydride and p-methoxyaniline in toluene with a sulfonic acid phenyl SBA-15 catalyst for 2-6 hours, which reportedly yields a product with over 99% purity and 84% yield.
Visual Guides
Logical Workflow for Troubleshooting Maleimide Synthesis
Caption: A flowchart for troubleshooting common issues in dimethoxyphenyl maleimide synthesis.
Illustrative Signaling Pathway Modulation
While specific signaling pathways for dimethoxyphenyl maleimides are not extensively documented, maleimide derivatives are crucial in the development of antibody-drug conjugates (ADCs) that target pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. The following diagram illustrates this concept.
Caption: An illustrative diagram of an ADC with a dimethoxyphenyl maleimide linker targeting a cancer cell.
References
Technical Support Center: Enhancing the Biological Availability of 1H-Pyrrole-2,5-dione (Maleimide) Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1H-pyrrole-2,5-dione (maleimide) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the bioavailability of maleimide compounds?
A1: The primary factors limiting the bioavailability of maleimide compounds often include:
-
Poor Aqueous Solubility: Many maleimide-containing molecules are hydrophobic, leading to low dissolution rates and absorption.
-
Instability: The maleimide ring can be susceptible to hydrolysis, especially at higher pH, rendering it inactive for its intended thiol-reactive conjugation.[] The thiosuccinimide linkage formed after reaction with a thiol can also undergo a retro-Michael reaction, leading to deconjugation.[2][3][4]
-
Off-Target Reactivity: The high reactivity of the maleimide group towards thiols can lead to non-specific binding with abundant endogenous thiols like glutathione and albumin, resulting in rapid clearance and reduced concentration at the target site.[2][4][5][6]
-
Rapid Metabolism and Clearance: Like many small molecules, maleimide compounds can be subject to rapid metabolism by liver enzymes and efficient renal clearance.
Q2: What are the general strategies to improve the bioavailability of maleimide compounds?
A2: Several strategies can be employed to enhance the bioavailability of maleimide compounds:
-
Prodrug Approach: Modifying the maleimide compound into a prodrug can improve its physicochemical properties, such as solubility and stability.[7][8][9] The prodrug is then converted to the active form in vivo.
-
Formulation Strategies: Encapsulating the maleimide compound in delivery systems like liposomes or nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery.[][10][11][12][13]
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase solubility, stability, and circulation half-life.[]
-
Structural Modification: Altering the scaffold of the maleimide compound can improve its intrinsic physicochemical properties. Introducing groups that stabilize the maleimide ring or the subsequent thiosuccinimide linkage can be beneficial.[3][14][15][16][17] For instance, self-hydrolyzing maleimides can form a more stable ring-opened structure after conjugation, preventing the retro-Michael reaction.[3][16][17]
-
Q3: How can I assess the bioavailability of my maleimide compound?
A3: Bioavailability is typically assessed through in vitro and in vivo models.[18][19][20]
-
In Vitro Methods: These include solubility assays, dissolution testing, and cell-based permeability assays (e.g., Caco-2 cell model).[20] These methods provide initial insights into the absorption characteristics of the compound.
-
In Vivo Methods: Pharmacokinetic studies in animal models are the gold standard for determining bioavailability.[18][21][22] These studies involve administering the compound and measuring its concentration in blood or plasma over time to calculate key parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life).[22][23]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Q: My 1H-pyrrole-2,5-dione compound shows very low solubility in aqueous buffers, hindering my in vitro and in vivo experiments. What can I do?
A: Low aqueous solubility is a common challenge. Here are some troubleshooting steps:
-
pH Adjustment: Evaluate the pKa of your compound. Adjusting the pH of the buffer might increase the solubility of ionizable compounds. However, be cautious as high pH can promote maleimide hydrolysis.[]
-
Co-solvents: For in vitro assays, consider using a small percentage of a biocompatible co-solvent like DMSO, ethanol, or PEG 400. Ensure the final concentration of the co-solvent does not affect the biological system.
-
Formulation Approaches:
-
Prodrug Strategy: Design a more soluble prodrug of your compound by attaching a hydrophilic promoiety.[7][9]
Issue 2: Compound Instability and Off-Target Reactivity
Q: I'm observing rapid degradation of my maleimide compound in plasma or cell culture media, and I suspect off-target reactions. How can I address this?
A: The reactivity of the maleimide group needs to be carefully managed.
-
Stabilize the Thiol-Maleimide Adduct: The thiosuccinimide bond formed can be unstable.
-
Next-Generation Maleimides: Consider using "next-generation" maleimides that are designed to form more stable adducts. For example, maleimides that undergo rapid hydrolysis of the thiosuccinimide ring to a stable ring-opened form can prevent deconjugation.[3][14][15][16][17][24]
-
Transcyclization: For cysteine-maleimide conjugates, extended incubation under specific pH conditions can lead to a transcyclization reaction, forming a more stable six-membered ring and preventing the retro-Michael reaction.[4][5][6][25]
-
-
Control Reaction Conditions: For conjugation reactions, optimize the pH (typically 6.5-7.5) and stoichiometry to favor the desired reaction and minimize side reactions.[]
-
Formulation: Encapsulation within nanoparticles or liposomes can shield the maleimide group from premature reactions with non-target molecules.[10][13]
Issue 3: Low In Vivo Efficacy Despite Good In Vitro Activity
Q: My maleimide compound is potent in vitro, but it shows poor efficacy in animal models. What could be the reason, and how can I troubleshoot this?
A: A discrepancy between in vitro and in vivo results often points to poor bioavailability or rapid clearance.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[22] This will reveal if the compound is being rapidly cleared or poorly absorbed.
-
Improve Pharmacokinetic Properties:
-
PEGylation: Attaching PEG chains can increase the hydrodynamic radius of the compound, reducing renal clearance and extending its circulation half-life.[]
-
Nanocarrier Formulation: Using liposomes or nanoparticles can alter the biodistribution of your compound, potentially leading to increased accumulation at the target site.[10][26]
-
Prodrugs: A prodrug approach can be designed to improve absorption and metabolic stability.[7][8]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of a Parent Maleimide Compound and its Formulated/Modified Versions.
| Compound/Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Parent Maleimide Compound | 150 ± 25 | 0.5 | 450 ± 60 | 1.2 | Hypothetical Data |
| PEGylated Maleimide | 500 ± 70 | 2.0 | 3500 ± 450 | 8.5 | Hypothetical Data |
| Liposomal Formulation | 800 ± 110 | 4.0 | 9600 ± 1200 | 15.0 | Hypothetical Data |
| Self-Hydrolyzing Maleimide Conjugate | 200 ± 30 | 1.0 | 1200 ± 150 | 4.0 | Hypothetical Data |
Table 2: In Vitro Stability of Different Maleimide-Thiol Adducts in Human Plasma.
| Maleimide Type | Adduct Half-life (hours) at 37°C | Primary Degradation Pathway | Reference |
| N-alkyl Maleimide | 24 - 48 | Retro-Michael Reaction | [3][14][15] |
| N-aryl Maleimide | > 100 | Ring Hydrolysis | [14][15] |
| Self-Hydrolyzing Maleimide | > 200 (after initial hydrolysis) | Stable Ring-Opened Form | [16][17] |
| Transcyclized Cysteine-Maleimide | > 500 | Stable Thiazine Ring | [4][5][25] |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
Objective: To encapsulate a hydrophobic 1H-pyrrole-2,5-dione compound into liposomes to improve aqueous dispersibility and stability.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
Hydrophobic maleimide compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, cholesterol, DSPE-PEG(2000)-Maleimide, and the hydrophobic maleimide compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).
-
Subject the resulting multilamellar vesicles to at least 10 extrusion cycles through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar liposomes.
-
Remove any unencapsulated compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Assessment of In Vitro Plasma Stability
Objective: To evaluate the stability of a maleimide compound or its conjugate in human plasma.
Materials:
-
Maleimide compound/conjugate stock solution (in a suitable solvent like DMSO)
-
Freshly collected human plasma (with anticoagulant)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
-
Pre-warm the human plasma to 37°C.
-
Spike the maleimide compound/conjugate into the plasma at a final concentration of 1 µM (ensure the final solvent concentration is <1%).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound/conjugate.
-
Calculate the half-life (t1/2) of the compound in plasma.
Mandatory Visualizations
Caption: Workflow for enhancing the bioavailability of maleimide compounds.
Caption: Troubleshooting guide for low in vivo efficacy.
Caption: Covalent inhibition of a signaling pathway by a maleimide drug.
References
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenovista.com [phenovista.com]
- 22. mdpi.com [mdpi.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrrole-2,5-dione scaffold, a core component of maleimides, has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione against a panel of well-established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this comparison utilizes data from a structurally related N-aryl maleimide, 3-anilino-4-arylmaleimide (Compound 31) , a potent dual inhibitor of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10)[1]. This compound serves as a proxy to contextualize the potential of the N-aryl maleimide class of inhibitors.
The performance of this proxy compound is compared against the broad-spectrum inhibitor Staurosporine and the multi-targeted cancer therapeutics Sunitinib and Sorafenib. This guide presents quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visual representations of a key signaling pathway and experimental workflow to aid in the evaluation of this class of compounds.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the N-aryl maleimide proxy and the reference kinase inhibitors against a selection of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | N-Aryl Maleimide (Compound 31 Proxy) IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| SLK | 5.4[1] | - | - | - |
| STK10 | 18[1] | - | - | - |
| Protein Kinase C (PKC) | - | 0.7 - 3[2][3] | - | - |
| p60v-src | - | 6[2] | - | - |
| Protein Kinase A (PKA) | - | 7[2] | - | - |
| CaM Kinase II | - | 20[2] | - | - |
| VEGFR2 | - | - | 10 - 80[4][5] | 90[6] |
| PDGFRβ | - | - | 2 - 10[4][5] | 57[6] |
| c-Kit | - | - | - | 68[6] |
| FLT3 | - | - | 30 - 50[4][5] | 58[6] |
| Raf-1 | - | - | - | 6[6] |
| B-Raf | - | - | - | 22[6] |
| B-Raf (V600E) | - | - | - | 38[6] |
Experimental Protocols
A standardized in vitro kinase assay is crucial for the reliable determination of inhibitory potency. Below is a representative protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining in the reaction as an indicator of kinase activity.
Protocol: In Vitro Luminescence-Based Kinase Assay
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme Preparation: Dilute the target recombinant kinase to the desired concentration (e.g., 1-10 ng/µL) in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Test Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO. Subsequently, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Detection Reagent: Utilize a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®) and prepare the reagent according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a white, opaque 384-well microplate.
-
Add 2.5 µL of the diluted kinase enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at a controlled temperature (e.g., 30°C). The incubation time may need optimization based on the kinase activity.
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the luminescence detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data with respect to the vehicle control (100% activity) and a control with a known potent inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of kinase inhibition and the methodologies used for its assessment, the following diagrams are provided.
Caption: A diagram of a generic kinase signaling cascade.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
A Comparative Guide to Validating the Anticancer Effects of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione as a potential anticancer agent. Due to the absence of direct in vivo studies on this specific compound in publicly available literature, this document outlines a proposed experimental design, drawing comparisons with structurally related compounds and established anticancer agents. The methodologies and comparative data presented are synthesized from existing research on N-substituted maleimides and other heterocyclic compounds with demonstrated antitumor properties.
Introduction and Rationale
This compound belongs to the N-substituted maleimide class of compounds. Maleimides are recognized for their diverse biological activities, including antibacterial, anti-inflammatory, and notably, antitumor effects.[1][2] The core structure, a pyrrole-2,5-dione, is a known pharmacophore in various anticancer agents.[3] The rationale for investigating this specific compound lies in the structure-activity relationship (SAR) studies of related molecules, which suggest that the nature of the aryl substituent on the nitrogen atom significantly influences cytotoxic potency.[4] The 2,4-dimethoxyphenyl group is of particular interest as methoxy substitutions on aryl rings are common in potent anticancer compounds, such as certain tubulin polymerization inhibitors.
This guide will compare the proposed in vivo evaluation of this compound with known data from alternative anticancer compounds, providing a benchmark for assessing its potential therapeutic efficacy.
Comparative Analysis of Anticancer Activity
While in vivo data for this compound is not available, we can project its potential efficacy based on the in vitro and in vivo performance of analogous compounds. The following tables summarize key performance indicators for relevant comparator compounds to establish a baseline for evaluation.
Table 1: In Vitro Cytotoxicity of Pyrrole-2,5-dione Analogs and Other Heterocyclic Anticancer Agents
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one Conjugates | Human Acute Leukemia (Jurkat) | Varies | [5] |
| Spirooxindoles-based N-alkylated maleimides (Compunds 4e, 4f) | Breast Cancer (MCF-7) | < 6 | [6] |
| Makaluvamine Analog (FBA-TPQ) | Various (14 human cell lines) | 0.097 - 2.297 | [7] |
| Substituted 1,4-Naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15) | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1 - 3 | [8][9] |
| 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole (Compound 4o) | Various (7 human cancer cell lines) | 0.0004 - 0.0038 | [10] |
Table 2: In Vivo Efficacy of Comparator Anticancer Compounds
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| FBA-TPQ (Makaluvamine Analog) | Nude mice with breast cancer xenografts | Dose-dependent | Significant inhibition | [7] |
| 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole (Compound 4o) | Mouse syngenic model | Not specified | Significant reduction in tumor mass | [10] |
| N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts | Not specified | Not specified | Potent anticancer activity | [11] |
Proposed Experimental Protocols for In Vivo Validation
To validate the anticancer effects of this compound, a standard subcutaneous xenograft mouse model is proposed.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), based on their prevalence and established use in xenograft studies.
-
Animals: Immunodeficient mice, such as athymic nude mice or SCID mice, are required to prevent rejection of the human tumor cells.
-
Tumor Implantation: 1 x 106 to 1 x 107 cancer cells in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO solution)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive Control (a standard-of-care chemotherapeutic for the chosen cancer type, e.g., Paclitaxel for breast cancer)
-
-
Drug Administration: The compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, on a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor weight at the end of the study.
-
Overall survival of the animals.
-
-
Toxicity Assessment:
-
Body weight monitoring.
-
Clinical observations for signs of distress.
-
Histopathological analysis of major organs at necropsy.
-
Immunohistochemical Analysis
At the end of the treatment period, tumors should be excised and analyzed via immunohistochemistry for markers of:
-
Proliferation: Ki-67 staining to assess the rate of cell division.
-
Apoptosis: TUNEL assay or cleaved caspase-3 staining to quantify programmed cell death.
-
Angiogenesis: CD31 staining to evaluate blood vessel density within the tumor.
Visualizations: Workflows and Signaling Pathways
Proposed Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of similar heterocyclic compounds, this compound may interfere with key cell survival and proliferation pathways. A plausible hypothesized mechanism involves the inhibition of signaling cascades that promote tumorigenesis.
Caption: Hypothesized inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways.
Conclusion
The N-substituted maleimide, this compound, represents a promising candidate for anticancer drug development based on the established activity of its structural class. The proposed in vivo validation framework provides a rigorous methodology for assessing its therapeutic potential. By comparing its performance against the benchmarks set by related compounds and standard chemotherapies, researchers can objectively determine its efficacy and potential for further preclinical and clinical development. The successful completion of these studies would provide the necessary data to substantiate its anticancer claims and guide future research into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cibtech.org [cibtech.org]
- 4. Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N'-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione and Its Isomers for Drug Discovery
A detailed guide for researchers and drug development professionals on the synthesis, physicochemical properties, and cytotoxic activities of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione and its positional isomers.
This guide provides a comprehensive comparative analysis of this compound and its isomers, compounds belonging to the N-aryl maleimide class, which is of significant interest in medicinal chemistry due to its diverse biological activities. These activities include antitumor, anti-inflammatory, and antifungal properties. The position of the methoxy groups on the phenyl ring can significantly influence the molecule's electronic and steric properties, thereby affecting its biological efficacy and selectivity. This guide summarizes the synthesis, and a comparative analysis of their cytotoxic potential, supported by detailed experimental protocols and logical workflow diagrams.
Physicochemical Properties
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 1 | This compound | C₁₂H₁₁NO₄ | 233.22 | 1.5 |
| 2 | 1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁NO₄ | 233.22 | 1.5 |
| 3 | 1-(2,6-dimethoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁NO₄ | 233.22 | 1.5 |
| 4 | 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁NO₄ | 233.22 | 1.5 |
| 5 | 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁NO₄ | 233.22 | 1.5 |
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound and its isomers is a key indicator of their potential as anticancer agents. The following table presents illustrative IC₅₀ values against a panel of human cancer cell lines. It is important to note that these values are representative and intended for comparative purposes, as a direct head-to-head experimental comparison is not currently available in published literature. Two new pyrrole-2,5-dione xylogonone acids have shown distinct cytotoxic profiles against several human cancer cell lines with IC₅₀ values ranging from 3.76 to 72.43 µM for one compound and 7.97 to 68.46 µM for the other[1].
| Compound | Isomer | A549 (Lung Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM) | SW480 (Colon Adenocarcinoma) IC₅₀ (µM) |
| 1 | 1-(2,4-dimethoxyphenyl) | 5.2 | 8.1 | 12.5 |
| 2 | 1-(2,5-dimethoxyphenyl) | 7.8 | 11.3 | 15.2 |
| 3 | 1-(2,6-dimethoxyphenyl) | 15.1 | 22.5 | 28.9 |
| 4 | 1-(3,4-dimethoxyphenyl) | 6.5 | 9.8 | 14.1 |
| 5 | 1-(3,5-dimethoxyphenyl) | 10.3 | 15.6 | 20.4 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Note: The IC₅₀ values for the isomers are hypothetical and for illustrative purposes only, based on general trends observed for similar compounds. Doxorubicin is included as a positive control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis and key biological assays.
Synthesis of 1-(disubstituted-phenyl)-1H-pyrrole-2,5-diones
The synthesis of N-aryl maleimides is typically achieved through a two-step one-pot reaction.
Caption: General workflow for the synthesis of N-aryl maleimides.
Protocol:
-
To a solution of the appropriately substituted dimethoxyaniline (1.0 eq) in glacial acetic acid, add maleic anhydride (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours to form the intermediate maleamic acid.
-
Add acetic anhydride (2.0 eq) and anhydrous sodium acetate (0.3 eq) to the reaction mixture.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(disubstituted-phenyl)-1H-pyrrole-2,5-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, SW480) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with culture medium to the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol:
-
Seed cells in 6-well plates and treat them with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Seed cells and treat them with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomers. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to investigate these promising compounds further. The illustrative data highlights the potential for differential activity based on the substitution pattern of the dimethoxy groups, underscoring the importance of systematic structure-activity relationship studies in the development of novel therapeutic agents. Further experimental validation is necessary to confirm the cytotoxic profiles and elucidate the precise mechanisms of action of these N-aryl maleimide derivatives.
References
Comparative Efficacy Analysis: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the investigational compound 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione against established drugs in the fields of oncology and inflammation. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from a closely related structural analog for anticancer evaluation and focuses on the probable mechanism of action for anti-inflammatory effects.
Anticancer Efficacy: A Tale of Potent Cytotoxicity
Table 1: Comparative in vitro Cytotoxicity (IC50) against A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | 0.15 ± 0.01 |
| Doxorubicin | 0.46 ± 0.02[1] |
| Cisplatin | 5.77 ± 1.60[1] |
| Etoposide | 9.44 ± 1.98[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the analog of the target compound is significantly more potent than doxorubicin, cisplatin, and etoposide in inhibiting the proliferation of A549 cancer cells in vitro.[1]
Anti-inflammatory Potential: Targeting Key Signaling Pathways
Direct quantitative data on the anti-inflammatory efficacy of this compound is not currently available. However, based on the activity of similar pyrrole-2,5-dione derivatives, a likely mechanism of action involves the inhibition of key inflammatory mediators.
One study on a related compound, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity and reducing the production of prostaglandin E2 (PGE2). Furthermore, it suppressed the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in LPS-stimulated macrophages. This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism, placing it in the category of COX-2 inhibitors.
Established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib are well-known selective COX-2 inhibitors. Celecoxib has a reported IC50 of 91 nmol/l for COX-2-mediated PGE2 production.
Another potential mechanism, suggested by studies on structurally similar compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, involves the modulation of Toll-like receptor (TLR) signaling pathways, specifically the MyD88- and TRIF-dependent pathways which are crucial in the innate immune response and inflammation.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete culture medium
-
96-well plates
-
Test compound (this compound) and established drugs (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a further 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement in Macrophages)
This protocol assesses the potential of a compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).
Workflow Diagram
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
24-well plates
-
Test compound and control drug (e.g., Celecoxib)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or control drug for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits.
-
Data Analysis: Analyze the dose-dependent inhibition of NO and cytokine production by the test compound compared to the LPS-stimulated control.
Conclusion
The available data, although indirect, suggests that this compound and its close analogs are promising candidates for further investigation as both anticancer and anti-inflammatory agents. The potent in vitro cytotoxicity of its benzimidazole analog against a lung cancer cell line surpasses that of several established chemotherapeutic drugs. Furthermore, the probable mechanism of action for its anti-inflammatory effects, through the inhibition of the COX-2 and potentially the NF-κB signaling pathway, aligns with the mechanisms of effective anti-inflammatory drugs.
Further in-depth studies, including direct comparative efficacy studies, in vivo animal models, and detailed mechanistic investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to the Cross-Reactivity Profile of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione and Related N-Aryl Maleimides
For Researchers, Scientists, and Drug Development Professionals
The N-aryl maleimide scaffold, the core of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, is a versatile structure in medicinal chemistry and chemical biology. While offering therapeutic potential, understanding its off-target interactions is crucial for predicting potential side effects and ensuring the specificity of drug candidates. This guide compares the potential cross-reactivity of this compound with other N-aryl maleimides and provides methodologies for its experimental evaluation.
I. Chemical Reactivity and Potential for Cross-Reactivity
The maleimide group is an electrophilic moiety that readily reacts with nucleophiles, most notably thiols. This reactivity is the basis for its use in bioconjugation to cysteine residues in proteins. However, this inherent reactivity can also be a source of off-target effects.
Table 1: Reactivity of the Maleimide Functional Group with Biological Nucleophiles
| Nucleophile | Reactivity at pH 6.5-7.5 | Reactivity at pH > 7.5 | Bond Formed | Stability of Adduct | Potential for Off-Target Interaction |
| Thiols (-SH) | High | High | Thioether | Stable, generally irreversible | High, especially with cysteine-rich proteins |
| Amines (-NH2) | Low | Moderate to High | Amine adduct | Stable | Moderate, increases with pH |
This table summarizes the general reactivity of the maleimide core structure.
The primary mechanism of cross-reactivity for maleimide-containing compounds is the covalent modification of off-target proteins through reaction with their nucleophilic residues. At physiological pH (around 7.4), the reaction with thiols is highly favored. However, at slightly more alkaline conditions, the reactivity with amines, such as the side chain of lysine, can become significant[1][2].
II. Comparison with Structurally Related Compounds
While specific cross-reactivity data for this compound is unavailable, studies on other N-aryl maleimides provide insights into the potential for off-target interactions. For instance, a series of 3-anilino-4-arylmaleimides were identified as potent dual inhibitors of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10)[3]. This finding highlights that N-aryl maleimides can act as kinase inhibitors, suggesting that a key area for cross-reactivity assessment of this compound would be kinome-wide selectivity profiling.
Table 2: Comparison of Biological Activities of Selected N-Aryl Maleimides
| Compound Class | Primary Target(s) | Observed Off-Targets/Cross-Reactivity | Reference |
| 3-Anilino-4-arylmaleimides | SLK, STK10 | Good kinome-wide selectivity, but potential for other kinase interactions | [3] |
| N-Aryl Maleimides (general) | Cysteine residues in proteins (for bioconjugation) | Potential for reaction with other nucleophiles (e.g., lysine) at higher pH | [1][2] |
III. Experimental Protocols for Cross-Reactivity Assessment
To evaluate the cross-reactivity profile of this compound, a multi-tiered approach is recommended.
1. Kinase Selectivity Profiling
Given that related compounds exhibit kinase inhibitory activity, assessing the selectivity of this compound against a broad panel of kinases is a critical first step.
-
Methodology:
-
Assay Format: In vitro kinase activity assays are typically performed in a multi-well plate format.
-
Kinase Panel: A diverse panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar services) should be used, covering different branches of the kinome tree.
-
Inhibitor Concentration: The compound of interest is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Detection: Kinase activity is measured by quantifying the phosphorylation of a substrate, often using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each kinase is calculated relative to a vehicle control. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then further characterized by determining their IC₅₀ values.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and off-target binding in a cellular context.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Quantification: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation. The amount of a specific protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Binding of the compound to a protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve to higher temperatures. This can be used to identify both on-target and off-target interactions.
-
3. Affinity Chromatography-Mass Spectrometry
This chemoproteomic approach can identify cellular proteins that interact with the compound of interest.
-
Methodology:
-
Immobilization: The compound is immobilized on a solid support (e.g., agarose beads).
-
Affinity Purification: The immobilized compound is incubated with a cell lysate to allow for the binding of interacting proteins.
-
Washing and Elution: Non-specifically bound proteins are washed away, and specifically bound proteins are eluted.
-
Protein Identification: The eluted proteins are identified by mass spectrometry. Competition experiments with an excess of the free compound are performed to distinguish specific from non-specific binders.
-
IV. Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing the cross-reactivity of a small molecule inhibitor.
Caption: Hypothetical signaling pathway potentially inhibited by an N-aryl maleimide.
References
Binding Mode of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione Remains Undefined in Public Scientific Literature
A comprehensive analysis of published scientific research reveals a lack of specific data confirming the binding mode of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione to a definitive biological target. While the broader class of molecules to which it belongs, N-aryl maleimides, has been the subject of various biological studies, specific experimental evidence detailing the precise molecular interactions of this particular compound is not currently available.
The pyrrole-2,5-dione scaffold, also known as a maleimide, is a well-recognized pharmacophore present in numerous biologically active compounds. The maleimide group is known for its reactivity towards sulfhydryl groups, readily forming covalent bonds with cysteine residues in proteins. This reactivity is a common mechanism of action for many maleimide-containing compounds and is utilized in bioconjugation techniques. However, this general reactivity does not in itself define a specific, high-affinity binding mode to a particular biological target responsible for a therapeutic or biological effect.
Studies on various N-substituted maleimides have demonstrated a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. For instance, some maleimide derivatives have been identified as inhibitors of enzymes such as topoisomerase II. The N-aryl substitution on the maleimide ring is known to influence the biological activity and selectivity of these compounds.
Despite the known reactivity of the maleimide core and the diverse biological activities of related compounds, specific experimental studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or detailed computational modeling that would elucidate the binding interactions of this compound with a specific protein target are not found in the accessible scientific literature. Without such studies, a definitive confirmation of its binding mode, including the key interacting amino acid residues and the nature of the chemical bonds formed, cannot be provided.
For researchers and drug development professionals, this indicates that the mechanism of action for this compound has not been fully characterized. Further investigation would be required to identify its specific biological target(s) and to subsequently determine its precise binding mode. Such studies would be crucial for understanding its pharmacological effects and for any potential development as a therapeutic agent.
Experimental Approaches to Determine Binding Mode
To confirm the binding mode of a compound like this compound, a series of experimental and computational studies would typically be undertaken. The following workflow outlines the necessary steps to identify a biological target and elucidate the binding interaction.
In the absence of such dedicated studies for this compound, any discussion on its binding mode would be speculative. Therefore, a direct comparison with alternative compounds based on binding performance is not feasible at this time.
Assessing the Specificity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitor specificity of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the limited publicly available data on this specific compound, this guide outlines a comprehensive strategy for its characterization and compares its potential profile with known kinase inhibitors sharing the pyrrole-2,5-dione scaffold.
Introduction to this compound
The pyrrole-2,5-dione (maleimide) scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1] Derivatives of this structure have shown a wide range of activities, including anti-cancer, anti-inflammatory, and protein kinase inhibition.[2][3] Specifically, pyrrole indolin-2-one derivatives are known to target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in angiogenesis.[4] The subject of this guide, this compound, is a distinct derivative whose specificity and mechanism of action are not yet fully elucidated in public literature. This guide provides a framework for researchers to assess its potential as a selective kinase inhibitor.
Experimental Protocols for Specificity Assessment
To rigorously determine the specificity of this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended.
In Vitro Kinase Profiling
A broad-spectrum kinase panel is the gold standard for initial specificity assessment. Commercial services like Eurofins' KINOMEscan® or Carna Biosciences' QuickScout™ offer comprehensive screening against hundreds of human kinases.[5][6][7][8]
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® workflow for assessing inhibitor specificity.
Methodology:
-
Compound Submission: this compound is submitted at a defined concentration (e.g., 10 µM) to the screening service.
-
Competition Binding: The compound is incubated with a panel of human kinases that are expressed as fusion proteins and immobilized on a solid support. A proprietary, tagged, active-site directed ligand is included in the reaction. The test compound competes with this tagged ligand for binding to the kinase active site.
-
Quantification: After an equilibration period, unbound ligands and the test compound are washed away. The amount of the tagged ligand remaining bound to each kinase is quantified.
-
Data Analysis: The amount of bound tagged ligand is inversely proportional to the binding affinity of the test compound. Results are typically reported as a percentage of the control (no test compound) and can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Cellular Target Engagement
Confirming that a compound binds to its intended target within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement in cells.
Methodology:
-
Cell Treatment: Culture relevant cell lines and treat with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Thermal Challenge: Aliquots of the treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Comparison with Alternative Pyrrole-2,5-dione Derivatives
While specific data for this compound is unavailable, we can hypothesize its potential specificity based on structurally similar compounds.
| Compound/Class | Known Primary Targets | Reported Off-Targets | Reference |
| Sunitinib (a pyrrole indolin-2-one) | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R | Multiple other kinases | [4] |
| SU5416 (Semaxanib) (a pyrrole indolin-2-one) | VEGFRs, PDGFRs, c-KIT | - | [4] |
| Hypothetical Profile for this compound | To be determined via kinase screening | To be determined | This Guide |
| Other Pyrrole Derivatives | Lck | - | [13] |
Logical Relationship of Kinase Inhibitor Scaffolds
Caption: Relationship of this compound to other bioactive pyrrole scaffolds.
Conclusion and Future Directions
The specificity of this compound as a kinase inhibitor remains to be experimentally determined. The protocols outlined in this guide, including broad-panel kinase screening and cellular thermal shift assays, provide a robust framework for its characterization. Comparison with known pyrrole-2,5-dione-containing kinase inhibitors, such as Sunitinib, will be crucial in understanding its potential therapeutic applications and off-target effects. Future research should focus on executing these experimental plans to generate the necessary data for a definitive assessment of its specificity and mechanism of action.
References
- 1. cibtech.org [cibtech.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. ambitbio.com [ambitbio.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-(dimethoxyphenyl)maleimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for N-(dimethoxyphenyl)maleimides, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of these molecules predominantly follows a two-step pathway involving the formation of an intermediate N-(dimethoxyphenyl)maleamic acid, which is subsequently cyclized to the desired maleimide. This document details the experimental protocols for the most common synthetic strategies, presents quantitative data for comparison, and illustrates the reaction pathways.
Key Synthetic Routes
The synthesis of N-(dimethoxyphenyl)maleimides is generally achieved through two main approaches: a conventional two-step synthesis and a one-pot synthesis.
1. Two-Step Synthesis: This is the most widely reported method and involves two distinct stages:
- Step 1: Maleamic Acid Formation: An appropriate dimethoxyaniline is reacted with maleic anhydride. This reaction is typically fast and high-yielding, proceeding at room temperature or with gentle heating.
- Step 2: Cyclodehydration: The resulting N-(dimethoxyphenyl)maleamic acid is cyclized to the corresponding maleimide. This step is crucial and can be achieved through various methods, including chemical dehydration or thermal treatment.
2. One-Pot Synthesis: This approach combines the formation of the maleamic acid and its subsequent cyclization into a single procedural step, often with the use of a catalyst. This method can offer advantages in terms of time and resource efficiency.
Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact the overall yield, reaction time, and purity of the final product. Below is a comparison of the most common methods for the crucial cyclodehydration step.
| Synthetic Method | Reagents/Conditions | General Yield Range | Reaction Time | Key Advantages | Key Disadvantages |
| Chemical Dehydration | Acetic Anhydride, Sodium Acetate, Heat (e.g., 100°C) | 50-93%[1][2][3] | 30 minutes - 2 hours[4] | Widely applicable, relatively short reaction times. | Requires excess dehydrating agent, potential for byproducts. |
| Thermal Cyclodehydration | Heat (120-200°C), often with azeotropic water removal | Moderate to High | 1 - 4 hours[5] | Avoids the use of additional chemical reagents. | High temperatures can lead to polymerization or degradation.[4] |
| Catalytic One-Pot Synthesis | p-Toluenesulfonic acid, Toluene, Reflux | ~86% | 2 - 6 hours | Single step, high atom economy. | Catalyst removal may be required, longer reaction times. |
| Microwave-Assisted Synthesis | Acetic Anhydride, Sodium Acetate, Microwave irradiation | High | 15 - 17 minutes[6] | Significantly reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Chemical Dehydration
This protocol is a widely used and reliable method for the synthesis of N-arylmaleimides.[4]
Step A: Synthesis of N-(dimethoxyphenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone.[2][4]
-
Slowly add a solution of the desired dimethoxyaniline isomer (1.0 eq) in the same solvent to the maleic anhydride solution with stirring at room temperature.
-
Continue stirring for 1-2 hours. The maleamic acid product will typically precipitate out of the solution.[2]
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield for this step is generally high (often >90%).
Step B: Cyclodehydration to N-(dimethoxyphenyl)maleimide
-
In a fume hood, combine the dried N-(dimethoxyphenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (5-10 volumes) in a round-bottom flask equipped with a reflux condenser.[1][4]
-
Heat the mixture with stirring in an oil bath at 100°C for 45 minutes to 2 hours.[1][2] The color of the reaction mixture may change.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice/water mixture with vigorous stirring to precipitate the maleimide product.[4]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane).
Protocol 2: One-Pot Synthesis using an Acid Catalyst
This method streamlines the synthesis into a single step, which can be advantageous for larger-scale preparations.[7]
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add maleic anhydride (1.0 eq), the desired dimethoxyaniline isomer (0.95-1.0 eq), p-toluenesulfonic acid (0.01-0.02 eq), and a solvent capable of forming an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux (typically 110-150°C). Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 2-6 hours).
-
Cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate to remove any unreacted maleic acid and the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Conclusion
The synthesis of N-(dimethoxyphenyl)maleimides can be effectively achieved through both two-step and one-pot methodologies. The traditional two-step approach using acetic anhydride and sodium acetate for cyclodehydration is robust and widely applicable, offering good to excellent yields.[1][3] For applications where time and procedural simplicity are paramount, a one-pot catalytic approach or microwave-assisted synthesis may be more suitable, with the latter offering significantly reduced reaction times.[6] The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity. Further optimization of reaction conditions for specific dimethoxyphenyl isomers may be necessary to achieve the highest possible yields.
References
- 1. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Maleimide synthesis [organic-chemistry.org]
- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
A Comparative Review of the Biological Activities of Substituted 1H-Pyrrole-2,5-Diones
For Immediate Release
Substituted 1H-pyrrole-2,5-diones, commonly known as maleimides, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure serves as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the diverse biological activities exhibited by substituted 1H-pyrrole-2,5-diones, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Anti-inflammatory Activity
Substituted 1H-pyrrole-2,5-diones have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
A prominent example is 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), which has been shown to strongly inhibit prostaglandin E2 (PGE2) production.[1] This inhibition is achieved through the selective targeting of cyclooxygenase-2 (COX-2) activity, without affecting COX-1.[1] Further studies have revealed that HMP also suppresses the release and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-induced macrophages.[1] Additionally, it down-regulates the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production.[1] In vivo studies in rats with carrageenan-induced paw edema and adjuvant-induced arthritis confirmed the anti-inflammatory and anti-arthritic effects of HMP, demonstrating a reduction in paw swelling and plasma PGE2 concentrations.[1]
Other derivatives, such as 1-methyl-1H-pyrrole-2,5-diones, have also been identified as potent and selective COX-2 inhibitors.[2] Compound 9d (MPO-0029) from this series exhibited a PGE2 IC50 of 8.7 nM and a COX-2 IC50 of 6.0 nM, with a COX-2 selectivity index greater than 168, surpassing that of celecoxib.[2] Furthermore, newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α in human peripheral blood mononuclear cell (PBMC) cultures.[3][4]
Some 1H-pyrrole-2,5-dione derivatives also exhibit anti-inflammatory properties by inhibiting cholesterol absorption, which can suppress the formation of foam cells and the subsequent inflammatory response in atherosclerosis.[5]
Signaling Pathway for Anti-inflammatory Action of HMP
Caption: HMP-mediated inhibition of inflammatory pathways.
Quantitative Data: Anti-inflammatory Activity of 1H-Pyrrole-2,5-diones
| Compound | Target | Assay | IC50 / Activity | Reference |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | COX-2 | PGE2 production in LPS-induced RAW 264.7 cells | Strong inhibition | [1] |
| 1-methyl-1H-pyrrole-2,5-dione derivative (9d, MPO-0029) | COX-2 | PGE2 production in LPS-induced RAW 264.7 cells | IC50 = 8.7 nM | [2] |
| 1-methyl-1H-pyrrole-2,5-dione derivative (9d, MPO-0029) | COX-2 | Enzyme inhibition assay | IC50 = 6.0 nM | [2] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivative (2a) | IL-6, TNF-α | Cytokine production in stimulated PBMCs | Strongest inhibition among tested compounds | [3][4] |
Experimental Protocols
PGE2 Production Assay in LPS-induced RAW 264.7 Macrophages: RAW 264.7 macrophage cells are seeded in 24-well plates and pre-incubated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of PGE2 in the culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
COX-1 and COX-2 Inhibition Assay: The inhibitory activity of the compounds on COX-1 and COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogen in the presence of arachidonic acid. The absorbance is read at a specific wavelength to determine the extent of inhibition.
Anticancer Activity
The 1H-pyrrole-2,5-dione scaffold is also prevalent in compounds exhibiting significant anticancer activity. These derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation across various cell lines.
For instance, a series of 3,4-diarylthiolated maleimides were synthesized and evaluated for their cytotoxicity against human lung cancer cell lines H520 and H1299.[6][7] Several compounds demonstrated potent cell growth inhibition, with compounds 4a , 4c , and 4h showing IC50 values in the range of 9.98 to 11.1 μM after 48 hours of treatment.[6]
In another study, new dicarboximide derivatives, including those with a maleimide moiety, were synthesized and tested against leukemia (K562, MOLT-4) and cervical cancer (HeLa) cell lines.[8] Compound 1e from this series showed the highest activity against all tested cancer cell lines, with IC50 values of 3.2, 5.8, and 8 μM, respectively.[8] These compounds were found to activate stress signaling pathways, leading to apoptosis.[8]
Furthermore, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors and have shown to inhibit the growth of cancer cell lines and in vivo tumors.[9]
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating anticancer potential.
Quantitative Data: Anticancer Activity of 1H-Pyrrole-2,5-diones
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-diarylthiolated maleimides (4a, 4c, 4h) | H520, H1299 (Human Lung Cancer) | 9.98 - 11.1 | [6] |
| Dicarboximide derivative (1e) | K562 (Leukemia) | 18 | [8] |
| Dicarboximide derivative (1e) | MOLT-4 (Leukemia) | 3.2 | [8] |
| Dicarboximide derivative (1e) | HeLa (Cervical Cancer) | 5.8 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Derivatives of 1H-pyrrole-2,5-dione have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[3][4] The antimicrobial efficacy is often dependent on the nature and position of the substituents on the pyrrole-2,5-dione ring.
For instance, newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were tested against various bacterial strains including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains.[3][4]
Other studies have focused on synthesizing new pyrrole derivatives and screening them against bacteria such as E. coli and S. aureus, and fungi like A. niger and C. albicans.[10] Some of these compounds have shown potency equal to or greater than reference drugs like Ciprofloxacin and Clotrimazole.[10] The presence of a 4-hydroxyphenyl ring has been suggested as a key feature for antifungal activity against C. albicans.[10] Additionally, some pyrrole derivatives have been identified as dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), crucial enzymes in bacterial metabolic pathways.[11]
Quantitative Data: Antimicrobial Activity of 1H-Pyrrole-2,5-diones
| Compound Series | Microorganism | Activity | Reference |
| Pyrrole derivatives (3a-e) | E. coli | Equipotent to Ciprofloxacin | [10] |
| Pyrrole derivative with 4-hydroxyphenyl ring | C. albicans | Potent antifungal activity | [10] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides | Various bacteria | Appreciable action against DHFR and enoyl ACP reductase | [11] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
References
- 1. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione: A Guide for Laboratory Professionals
Immediate Safety Notice: 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a hazardous chemical with significant health risks. All handling and disposal procedures must be conducted by trained personnel in a controlled laboratory environment, adhering strictly to institutional and local regulations. The information provided here is intended to supplement, not replace, formal safety training and official guidelines from your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The primary hazards are summarized from its Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Related) |
| Acute Toxicity, Oral | H300: Fatal if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin. | P280: Wear protective gloves/ protective clothing. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Standard Disposal Procedure (Primary Method)
The universally accepted and required method for disposal is through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use only the original container or a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is in good condition with a securely sealing lid.
-
Waste Segregation:
-
Solid Waste: Collect pure, unmixed this compound in its dedicated container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other chemical waste streams.[1]
-
Contaminated Labware: Items such as gloves, pipette tips, and paper towels that are grossly contaminated should be collected in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste" and listing the chemical name.
-
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE " and include the following information:
-
Full Chemical Name: "this compound"
-
All constituents of the waste, including solvents.
-
Approximate concentrations and total volume/mass.
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not exceed institutional limits for waste accumulation.
Caption: Standard workflow for hazardous waste disposal.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and institutional EHS department.
-
Secure the Area: Restrict access to the spill zone. Post warning signs if necessary.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE: chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat. For large spills or significant dust, respiratory protection may be required.
-
Containment and Cleanup:
-
Do not use water.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth. Avoid using combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Avoid generating dust during cleanup.[2]
-
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as contaminated hazardous waste.
-
Disposal: Seal and label the waste container from the cleanup and dispose of it according to the standard procedure outlined in Section 2.
Caption: Step-by-step spill cleanup procedure.
Experimental Protocol: Laboratory-Scale Deactivation (for consideration)
Warning: This procedure is for the deactivation of small, residual quantities of this compound and should only be performed by a trained chemist in a chemical fume hood with appropriate PPE. The maleimide functional group is a reactive Michael acceptor. This reactivity can be leveraged to convert it into a less hazardous thioether adduct by reacting it with a simple thiol. The resulting product must still be collected and disposed of as hazardous chemical waste. This procedure reduces the immediate reactivity and potential for biological interaction but does not render the waste non-hazardous.
Objective: To convert the reactive maleimide moiety to a more stable thioether adduct via Michael addition before collection for disposal.
Materials:
-
Waste solution containing this compound.
-
N-acetyl-L-cysteine or 3-mercaptopropionic acid.
-
An appropriate solvent (e.g., ethanol, DMSO, or the solvent of the waste solution).
-
Stir plate and stir bar.
-
Designated hazardous waste container.
Methodology:
-
Preparation: In a suitable reaction vessel inside a chemical fume hood, place the waste solution containing the maleimide compound.
-
Thiol Addition: For each mole of the maleimide compound estimated to be in the waste, add at least 1.5 molar equivalents of N-acetyl-L-cysteine or 3-mercaptopropionic acid.
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, but allowing it to stir for 1-2 hours will help ensure completion. The highly reactive electrophilic double bond of the maleimide ring will react with the nucleophilic thiol to form a stable carbon-sulfur bond.
-
Collection: After the reaction period, transfer the entire contents of the reaction vessel into a properly labeled hazardous waste container.
-
Disposal: Store and dispose of the container as described in the Standard Disposal Procedure (Section 2).
This deactivation step can be particularly useful for treating the rinse from contaminated glassware before a final cleaning, minimizing the hazard of residual reactive compound.
References
Personal protective equipment for handling 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Essential Safety and Handling Guide for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on best practices for handling powdered chemical compounds of similar structure and potential hazards. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double gloving is recommended.[2] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[2][4] Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A lab coat is mandatory. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][3] |
| Respiratory Protection | N95 or N100 Particulate Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][3] A full-face respirator may be necessary for large spills.[2] |
| Foot Protection | Closed-Toe Shoes | Non-slip soles are recommended to prevent slips and falls.[3] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize risk and maintain the integrity of the compound.
A. Engineering Controls:
-
Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.[5]
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]
C. Storage:
-
Container: Keep the container tightly closed when not in use.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Light Sensitivity: Some related compounds are light-sensitive; therefore, it is prudent to store this compound in a light-resistant container.[4]
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: Contaminated solid materials (e.g., weighing paper, paper towels, gloves, and other disposable PPE) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[4]
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4] |
| Small Spill | Wearing appropriate PPE, carefully scoop up the solid material, minimizing dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then soap and water. |
| Large Spill | Evacuate the area. Restrict access. Notify your institution's EHS office immediately. |
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
